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  • Product: 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
  • CAS: 13229-59-9

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthesis of 6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Pharmacological Relevance The compound 6-methoxy-2,2-dimethyl-3,4-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Relevance

The compound 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (commonly referred to as 6-methoxy-2,2-dimethylchroman-4-one) is a highly versatile bicyclic scaffold in organic synthesis and medicinal chemistry 1. Featuring a benzene ring fused to a dihydropyran ring, this chromanone derivative serves as a privileged pharmacophore.

In drug development, the chroman-4-one core is a critical building block for synthesizing advanced neuroprotective agents, antibacterial meroterpenoids, and non-addictive cognitive enhancers. For instance, structurally related chromen-4-one derivatives like DMPC have demonstrated significant efficacy in blocking dopamine reuptake, offering potential treatments for ADHD without the addictive liabilities of traditional stimulants 2. This guide deconstructs the structural properties, biosynthetic origins, and laboratory synthesis protocols for this essential molecule.

Molecular Architecture & Physicochemical Profiling

The chemical behavior of 6-methoxy-2,2-dimethylchroman-4-one is dictated by its specific substitution pattern:

  • The 6-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This enhances the molecule's solubility and makes the aromatic ring susceptible to further electrophilic functionalization.

  • The 2,2-Dimethyl Group: Provides significant steric bulk adjacent to the ether oxygen. This gem-dimethyl configuration increases the metabolic stability of the dihydropyran ring, preventing premature enzymatic cleavage in biological systems.

Table 1: Physicochemical & Structural Parameters
ParameterQuantitative ValueReference Standard
IUPAC Name 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-oneLexiChem 2.6.6
Molecular Formula C₁₂H₁₄O₃PubChem CID 12531626 1
Molecular Weight 206.24 g/mol Computed by PubChem 2.1
CAS Registry Number 13229-59-9CAS Common Chemistry
Lipophilicity (XLogP3) ~2.00XLogP3 3.0
Topological Polar Surface Area 35.5 ŲCactvs 3.4.6.11
Hydrogen Bond Acceptors 3Cactvs 3.4.6.11

Biosynthetic Origins & Ecological Role

In nature, 2,2-dimethylchromanones are frequently isolated from higher fungi, acting as chemical defense mechanisms or signaling molecules. Specifically, 6-methoxy-2,2-dimethylchroman-4-one and its hydroxylated derivatives have been identified in the solid cultures of the mushrooms Panus lecomtei and Lentinus crinitus3, 4.

The biosynthesis of these meroterpenoids typically begins with the prenylation of a hydroquinone derivative, followed by a cascade of enzymatic oxidations and a highly stereoselective ring cyclization.

Biosynthesis A Farnesyl Pyrophosphate + Hydroquinone B Prenylhydroquinone Intermediate A->B Prenylation C Enzymatic Oxidation & Epoxidation B->C O2 / Oxidase D Ring Cyclization (Meroterpenoid Scaffold) C->D Cyclase E 6-Methoxy-2,2-dimethyl- chroman-4-one D->E Methylation & Tailoring

Fig 1: Proposed biosynthetic pathway of meroterpenoid chromanones in Panus lecomtei.

Synthetic Methodology: The Modified Kabbe Condensation

To synthesize this compound in the laboratory, traditional Friedel-Crafts acylation of phenols with 3,3-dimethylacrylic acid often requires harsh conditions (e.g., Eaton's reagent or polyphosphoric acid) that can cleave the sensitive 6-methoxy group.

As an alternative, we employ a Modified Kabbe Condensation 5, 6. This protocol utilizes pyrrolidine as an organocatalyst to facilitate the reaction between 2'-hydroxy-5'-methoxyacetophenone and acetone.

Experimental Protocol

Reagents Required:

  • 2'-Hydroxy-5'-methoxyacetophenone (1.0 eq, 10 mmol)

  • Acetone (1.5 eq, 15 mmol)

  • Pyrrolidine (1.2 eq, 12 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Workflow & Causality:

  • Reaction Setup: Dissolve 2'-hydroxy-5'-methoxyacetophenone in absolute ethanol in a flame-dried round-bottom flask.

    • Causality: Ethanol is selected as a protic solvent because it stabilizes the highly polar iminium intermediate while allowing a reflux temperature (~78 °C) sufficient to drive the subsequent dehydration step.

  • Organocatalytic Activation: Add acetone, followed by the dropwise addition of pyrrolidine at room temperature.

    • Causality: Neutral acetone is a poor electrophile for cross-aldol reactions. Pyrrolidine condenses with acetone to form a highly electrophilic iminium ion. This directs the pathway, allowing the weak enolate of the acetophenone to attack selectively, preventing unwanted self-condensation of the ketone.

  • Reflux & Cyclization: Heat the reaction mixture to reflux for 3-4 hours.

    • Causality: Thermal energy drives the cross-aldol condensation and the subsequent elimination of water (dehydration) to form an α,β-unsaturated ketone. The adjacent phenolic hydroxyl group then undergoes a thermodynamically driven intramolecular oxa-Michael addition onto the β-carbon, closing the 6-membered ring.

  • Self-Validating Workup: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly fluorescent starting material under UV (254 nm) validates completion. Quench with 1M HCl (15 mL) to neutralize the pyrrolidine and hydrolyze any residual iminium species. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

KabbeMechanism A 2'-Hydroxy-5'-methoxyacetophenone + Acetone B Iminium Ion Activation (via Pyrrolidine) A->B Pyrrolidine C Cross-Aldol Addition (C-C Bond Formation) B->C Enolate Attack D Dehydration (α,β-Unsaturated Ketone) C->D -H2O E Intramolecular Oxa-Michael Addition D->E Phenolic OH Attack F 6-Methoxy-2,2-dimethyl- chroman-4-one E->F Cyclization

Fig 2: Pyrrolidine-catalyzed Kabbe condensation mechanism for chromanone synthesis.

Analytical Characterization

To verify the structural integrity of the synthesized 6-methoxy-2,2-dimethylchroman-4-one, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard 4. The characteristic shifts are dictated by the electronic environment of the chromanone core.

Table 2: Expected ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)Multiplicity & IntegrationAssignmentStructural Causality
1.45 Singlet (s), 6HC2 - (CH₃)₂Equivalent gem-dimethyl protons; no adjacent protons to couple with.
2.70 Singlet (s), 2HC3 - CH₂Deshielded by the adjacent C4 carbonyl group; singlet due to lack of neighboring protons.
3.80 Singlet (s), 3HC6 - OCH₃Typical methoxy resonance, heavily deshielded by the electronegative oxygen.
6.85 Doublet (d, J = 9.0 Hz), 1HC8 - ArHOrtho to the ether oxygen; shielded by resonance electron donation.
7.08 Doublet of doublets (dd, J = 9.0, 3.0 Hz), 1HC7 - ArHOrtho to methoxy; exhibits both ortho coupling to H-8 and meta coupling to H-5.
7.35 Doublet (d, J = 3.0 Hz), 1HC5 - ArHHighly deshielded by the magnetic anisotropy of the ortho C4 carbonyl group.

References

  • Title: 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | C12H14O3 | CID 12531626 Source: PubChem (National Institutes of Health) URL: 1

  • Title: 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one (FDB021355) Source: FooDB (The Food Database) URL: 3

  • Title: New meroterpenoid compounds from the culture of mushroom Panus lecomtei Source: Chinese Journal of Natural Medicines URL: 4

  • Title: Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception Source: PubMed Central (PMC) URL: 5

  • Title: Synthesis of (E)-2,2-dimethylchroman-4-one O-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)oxime Source: Heterocyclic Letters URL: 6

  • Title: 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one Source: Wikipedia URL: 2

Sources

Exploratory

6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one physical and chemical properties

An In-Depth Technical Guide to 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one This document provides a comprehensive technical overview of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, a heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

This document provides a comprehensive technical overview of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its unique structural framework, combining a chromanone core with methoxy and gem-dimethyl substitutions, renders it a valuable scaffold for synthetic elaboration. This guide moves beyond a simple recitation of data, offering insights into the causality behind its properties and potential applications, grounded in authoritative sources.

Section 1: Core Molecular Identifiers and Structure

6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, also known by its synonym 6-methoxy-2,2-dimethylchroman-4-one, is classified as a member of the 2,2-dimethyl-1-benzopyrans class of organic compounds.[1][2][3] Its structure is foundational to its chemical behavior and biological potential.

IdentifierValue
IUPAC Name 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-one
Synonyms 6-methoxy-2,2-dimethylchroman-4-one[1]
CAS Number 13229-59-9[1][4][5]
Molecular Formula C₁₂H₁₄O₃[1][4][5]
Molecular Weight 206.24 g/mol [1][4]
InChI Key ZCZUDOBLRMXOGV-UHFFFAOYSA-N

The molecule's architecture features a bicyclic benzopyran system. The benzene ring is activated by an electron-donating methoxy group at the C6 position, which influences its reactivity in electrophilic aromatic substitution reactions. The pyranone ring contains a ketone at C4 and a gem-dimethyl group at C2, which sterically hinders certain reactions at adjacent positions and contributes to the molecule's overall stability.

Section 2: Physicochemical and Spectroscopic Profile

The physical state and solubility characteristics of a compound are critical determinants for its handling, formulation, and biological uptake.

Physical Properties
PropertyValueSource
Physical Description SolidHuman Metabolome Database (HMDB)[1]
Melting Point 75 °CHuman Metabolome Database (HMDB)[1]
Boiling Point Data not readily available
Solubility Data not readily available

The defined melting point of 75 °C indicates a stable crystalline solid under standard conditions, which simplifies handling and storage in a laboratory setting.[1]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment. While raw spectra are beyond the scope of this guide, the availability of key spectral data has been documented.

  • Mass Spectrometry (MS): GC-MS data for this compound are available, which can be used to confirm its molecular weight and fragmentation pattern, providing definitive structural evidence.[1]

  • Infrared Spectroscopy (IR): Vapor phase IR spectra are also available.[1] Key expected signals would include a strong carbonyl (C=O) stretch from the ketone group, C-O stretches from the ether and methoxy groups, and signals corresponding to the aromatic ring.

Section 3: Chemical Reactivity and Synthetic Strategy

The designation of this molecule as a "versatile small molecule scaffold" speaks directly to its utility in synthetic chemistry.[4] Its reactivity is governed by its principal functional groups: the ketone, the aromatic ring, and the ether linkages.

Reactivity Insights

The ketone at the C4 position is a primary site for nucleophilic addition or condensation reactions, allowing for the introduction of diverse functional groups. The adjacent C3 methylene group can potentially be functionalized following enolization. The electron-rich aromatic ring, activated by the methoxy group, is susceptible to electrophilic substitution, offering another avenue for structural modification. The stability of the gem-dimethyl group and the pyran ring structure provides a robust core that can withstand various reaction conditions.

Generalized Synthetic Workflow

While a specific, peer-reviewed synthesis for 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is not detailed in the immediate literature, a logical and efficient pathway can be conceptualized based on established chromanone synthesis protocols. A common and effective method involves the acid-catalyzed reaction of a substituted phenol with a β-unsaturated acid, which proceeds through a tandem Friedel-Crafts acylation and subsequent intramolecular cyclization.

G start p-Methoxyphenol + 3,3-Dimethylacrylic Acid intermediate Step 1: Intermolecular Friedel-Crafts Acylation start->intermediate Heat reagent1 Polyphosphoric Acid (PPA) (Catalyst & Dehydrating Agent) reagent1->intermediate cyclization Step 2: Intramolecular Michael Addition (Cyclization) intermediate->cyclization Dehydration/ Ring Closure product Target Molecule: 6-methoxy-2,2-dimethyl- 3,4-dihydro-2H-1-benzopyran-4-one cyclization->product

Sources

Foundational

Pharmacochemical Profiling and Synthetic Utility of 6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 13229-59-9)

Executive Summary The compound 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS Registry Number: 13229-59-9), frequently referred to as 6-methoxy-2,2-dimethylchroman-4-one, is a structurally versatile hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS Registry Number: 13229-59-9), frequently referred to as 6-methoxy-2,2-dimethylchroman-4-one, is a structurally versatile heterobicyclic molecule. Featuring a fused benzene and dihydropyran ring system, this compound serves as a critical building block in medicinal chemistry and organic synthesis. Unlike its chromone counterparts, the absence of a C2–C3 double bond in the chromanone scaffold introduces a high degree of conformational flexibility, making it a "privileged scaffold" for the development of novel therapeutics, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer drug discovery[1][2]. Furthermore, this specific methoxy-substituted chromanone has been identified as a naturally occurring meroterpenoid derivative in the cultures of the medicinal mushroom Panus lecomtei[3].

This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic utility, and causality-driven synthetic protocols for CAS 13229-59-9, designed for researchers and drug development professionals.

Physicochemical Properties & Structural Data

The structural uniqueness of CAS 13229-59-9 lies in its gem-dimethyl substitution at the C2 position and a methoxy group at the C6 position. The gem-dimethyl group significantly enhances the lipophilicity of the molecule, improving membrane permeability—a crucial parameter in early-stage drug design. The methoxy group acts as an electron-donating moiety, modulating the electronic density of the aromatic ring and influencing downstream functionalization[4].

Table 1: Physicochemical and Identification Data

Property / IdentifierValue / Description
IUPAC Name 6-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
CAS Registry Number 13229-59-9
PubChem CID 12531626
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Melting Point 75 °C
Physical State Solid / Yellow Oil (depending on purity/crystallization)
SMILES CC1(CC(=O)C2=C(O1)C=CC(=C2)OC)C

Data sourced from the National Center for Biotechnology Information (PubChem) and associated chemical databases[4].

Mechanistic Role & Biological Significance

Chroman-4-ones are recognized as highly modular pharmacophores. The saturation between C2 and C3 allows the dihydropyran ring to adopt a half-chair conformation, which is critical for binding to specific enzymatic pockets that flat chromones cannot access[2].

Recent advancements in pharmacology have demonstrated that functionalized chromen-4-one and chromanone scaffolds act as robust inhibitors of the p38α Mitogen-Activated Protein Kinase (MAPK) signaling pathway[5]. By binding to the ATP pocket of p38α MAPK, these derivatives suppress neutrophilic hyperactivation. This effectively blocks the generation of superoxide anions and the release of elastase, mitigating severe inflammatory responses[5].

G A Chromanone Scaffold (CAS 13229-59-9) B p38α MAPK Inhibition A->B Binds ATP pocket C Neutrophil Hyperactivation B->C Suppresses D Superoxide Anion Generation C->D Blocks E Elastase Release C->E Blocks F Mitigated Inflammation D->F E->F

Mechanistic pathway of chromanone-mediated p38α MAPK inhibition and anti-inflammatory response.

Experimental Protocols: Synthesis & Causality

The synthesis of 6-methoxy-2,2-dimethylchroman-4-one requires a highly controlled environment to ensure the correct regioselectivity and to prevent the polymerization of starting materials. The following protocol utilizes a one-pot Friedel-Crafts acylation followed by an intramolecular oxa-Michael addition.

Step-by-Step Synthetic Methodology
  • Preparation & Reagent Mixing: In a dry, argon-purged round-bottom flask equipped with a magnetic stirrer, combine 4-methoxyphenol (1.0 eq) and 3-methyl-2-butenoic acid (senecioic acid) (1.1 eq).

    • Causality: Utilizing a slight stoichiometric excess of the unsaturated acid ensures complete consumption of the phenol. This prevents unreacted starting material from co-eluting with the product during downstream chromatography.

  • Catalytic Activation: Cool the mixture to 0 °C using an ice bath. Slowly add Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid) dropwise.

    • Causality: Eaton's reagent acts as both a solvent and a potent dehydrating/acidic catalyst. The low initial temperature is critical to prevent the uncontrolled, exothermic polymerization of the unsaturated acid before the acylation can occur.

  • Heating & Cyclization: Gradually warm the reaction mixture to 70 °C and stir continuously for 4–6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the initial Friedel-Crafts acylation at the ortho-position of the phenol. Once the intermediate is formed, the thermodynamic driving force immediately triggers an intramolecular oxa-Michael addition of the hydroxyl group onto the alkene, closing the ring to form the stable chromanone scaffold.

  • Quenching & Precipitation: Carefully pour the hot reaction mixture over crushed ice while stirring vigorously.

    • Causality: The ice safely quenches the strong methanesulfonic acid. The sudden drop in temperature and shift in solvent polarity forces the lipophilic chromanone product to precipitate out of the aqueous phase.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane:EtOAc gradient).

    • Causality: The NaHCO₃ wash neutralizes any residual acid that could cause degradation during concentration. Chromatography effectively isolates the target compound from minor regioisomeric byproducts.

G A 4-Methoxyphenol + 3-Methyl-2-butenoic acid B Friedel-Crafts Acylation (Eaton's Reagent, 70°C) A->B C Intermediate: Hydroxychalcone B->C D Intramolecular Cyclization (Oxa-Michael Addition) C->D E Crude CAS 13229-59-9 D->E F Purification (Silica Chromatography) E->F G Pure Product (>95% Purity) F->G

Step-by-step synthetic workflow for CAS 13229-59-9 via intramolecular oxa-Michael addition.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating. The structural integrity of CAS 13229-59-9 is confirmed through orthogonal analytical techniques.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Protocol: Dissolve 10 mg of the purified compound in CDCl₃ and analyze at 400 MHz.

  • Validation Logic:

    • The gem-dimethyl group at C2 will appear as a sharp 6H singlet around δ 1.4–1.5 ppm.

    • The methylene protons at C3 will appear as a 2H singlet around δ 2.7 ppm. Crucially, the presence of this signal validates the success of the cyclization and confirms the absence of the C2–C3 double bond characteristic of uncyclized or chromone impurities.

    • The methoxy group at C6 will present as a distinct 3H singlet at δ 3.8 ppm[3].

High-Performance Liquid Chromatography (HPLC)
  • Protocol: Utilize a C18 reverse-phase column with a mobile phase gradient of Water/Acetonitrile (0.1% TFA additive) at a flow rate of 1.0 mL/min. Detect via UV at 254 nm.

  • Validation Logic: The gradient ensures baseline separation of the highly lipophilic chromanone product from any uncyclized, more polar intermediate chalcones. A single sharp peak integrating to >95% area under the curve (AUC) validates the purity of the batch for downstream biological assays.

References

  • PubChem Compound Summary for CID 12531626 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Challenges with chromone as a privileged scaffold in drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: Chemistry Africa (Springer / PMC) URL:[Link]

  • Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses Source: Biochemical Pharmacology (PubMed) URL:[Link]

  • New meroterpenoid compounds from the culture of mushroom Panus lecomtei Source: Chinese Journal of Natural Medicines URL:[Link]

Sources

Exploratory

Molecular weight and exact mass of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Abstract This technical guide provides a comprehensive analysis of two fundamental chemical p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Abstract

This technical guide provides a comprehensive analysis of two fundamental chemical properties of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 13229-59-9): its molecular weight and exact mass.[1][2] Directed at researchers, scientists, and professionals in drug development, this document moves beyond simple value reporting. It elucidates the distinct theoretical underpinnings of these two mass values, details their calculation, and outlines a robust experimental protocol for their verification using Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind methodological choices is explained to provide field-proven insights, ensuring a self-validating framework for laboratory application.

Introduction to the Analyte: A Benzopyran Derivative of Interest

6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a member of the benzopyran class of organic compounds.[3][4] Its core structure is a chromanone moiety characterized by a methoxy group at the 6-position and two methyl groups at the 2-position.[3][4] Found in natural sources such as the fungi Lentinus connatus and Lentinus crinitus, this molecule and its derivatives represent scaffolds of interest in medicinal chemistry and natural product research.[3]

An unambiguous understanding of a molecule's mass is a non-negotiable prerequisite for its study and application. From calculating molar concentrations for bioassays to identifying the compound in a complex matrix via high-resolution mass spectrometry, precision is paramount. This guide addresses the two critical—and often confused—mass-related parameters for this compound.

The Core Distinction: Molecular Weight vs. Exact Mass

In any laboratory setting, the terms "molecular weight" and "exact mass" are frequently used, but they are not interchangeable. The distinction is rooted in the isotopic composition of elements.

  • Molecular Weight (MW) , also known as average molecular mass, is a weighted average calculated using the standard atomic weights of its constituent elements. These standard atomic weights are themselves a weighted average of the masses of all naturally occurring isotopes of an element, factored by their relative abundance. This value is essential for stoichiometric calculations, such as preparing solutions of a specific molarity or determining mass relationships in a chemical reaction.

  • Exact Mass , more precisely termed monoisotopic mass, is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This value is what is experimentally determined by mass spectrometry. High-resolution mass spectrometers can measure the mass-to-charge ratio of an ion with enough precision to distinguish between compounds with the same nominal mass but different elemental compositions.

The conceptual difference is critical: molecular weight is an average over a population of molecules with varying isotopic compositions, while exact mass is the precise mass of a single molecule containing only the most common isotopes.

G cluster_mw Molecular Weight (Average Mass) cluster_em Exact Mass (Monoisotopic Mass) MW_Def Calculated using weighted average of all natural isotopes of each element. (e.g., C ≈ 12.011 u) MW_App Application: Stoichiometry, Bulk Material Weighing, Molar Concentration MW_Def->MW_App Used for EM_Def Calculated using the mass of the single most abundant isotope of each element. (e.g., ¹²C = 12.000000 u) EM_App Application: Mass Spectrometry, High-Resolution Analysis, Formula Confirmation EM_Def->EM_App Used for Topic Mass Determination of a Molecule cluster_mw cluster_mw Topic->cluster_mw cluster_em cluster_em Topic->cluster_em

Caption: Conceptual workflow distinguishing Molecular Weight from Exact Mass.

Quantitative Data Summary

The fundamental physicochemical properties for 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one are summarized below for rapid reference.

PropertyValueSource (Citation)
Molecular Formula C₁₂H₁₄O₃PubChem[3], CymitQuimica[1]
CAS Number 13229-59-9Angene Chemical[2], CymitQuimica[1]
IUPAC Name 6-methoxy-2,2-dimethyl-3H-chromen-4-onePubChem[3]
Molecular Weight 206.24 g/mol PubChem[3]
Exact (Monoisotopic) Mass 206.094294314 DaFooDB[4]

Protocol: Theoretical Calculation of Mass Properties

The following protocols detail the step-by-step calculation for both mass values, providing a self-validating system to confirm database-derived numbers.

Protocol for Calculating Molecular Weight (Average Mass)

Objective: To calculate the weighted average mass for stoichiometric purposes.

Methodology:

  • Deconstruct Molecular Formula: From C₁₂H₁₄O₃, identify the count of each element:

    • Carbon (C): 12 atoms

    • Hydrogen (H): 14 atoms

    • Oxygen (O): 3 atoms

  • Obtain Standard Atomic Weights: Reference the IUPAC standard atomic weights, which account for natural isotopic abundance.

    • C: ≈ 12.011 u

    • H: ≈ 1.008 u

    • O: ≈ 15.999 u

  • Calculate Total Mass: Sum the contributions from each element.

    • Mass = (12 * 12.011) + (14 * 1.008) + (3 * 15.999)

    • Mass = 144.132 + 14.112 + 47.997

    • Result = 206.241 g/mol

Protocol for Calculating Exact (Monoisotopic) Mass

Objective: To calculate the precise mass of the molecule with the most abundant isotopes for mass spectrometry correlation.

Methodology:

  • Deconstruct Molecular Formula: As before, the formula is C₁₂H₁₄O₃.

  • Obtain Monoisotopic Masses: Use the masses of the most abundant stable isotopes.

    • ¹²C: 12.000000000 u (by definition)

    • ¹H: 1.007825032 u

    • ¹⁶O: 15.994914620 u

  • Calculate Total Mass: Sum the precise contributions from each isotope.

    • Mass = (12 * 12.000000000) + (14 * 1.007825032) + (3 * 15.994914620)

    • Mass = 144.000000000 + 14.109550448 + 47.98474386

    • Result = 206.094294308 Da

Experimental Verification: A Mass Spectrometry Approach

While theoretical calculations are essential, experimental verification is the cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the exact mass of a molecule.[5] Coupled with a separation technique like liquid chromatography (LC), it provides a powerful platform for both identification and quantification.

G cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometer (MS) MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Injector Autosampler (Injects Sample) Pump->Injector Column Analytical Column (Separation) Injector->Column IonSource Ion Source (e.g., ESI) Column->IonSource Eluent MassAnalyzer Mass Analyzer (Sorts by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: A generalized experimental workflow for LC-MS analysis.

Protocol: Hypothetical LC-MS Method for Compound Verification

Objective: To confirm the exact mass of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

Rationale: This protocol employs Electrospray Ionization (ESI), a soft ionization technique ideal for polar organic molecules, which minimizes fragmentation and preserves the molecular ion. Positive ion mode is selected due to the likely protonation of the carbonyl oxygen or ether linkages.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

    • Create a working solution by diluting the stock solution to 1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase is a versatile choice for retaining moderately polar compounds like the analyte.

    • Mobile Phase A: Water + 0.1% Formic Acid. Formic acid aids in protonation for efficient ESI.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺.

    • Calculated m/z: 206.0943 (Exact Mass) + 1.0078 (Mass of H⁺) = 207.1021 .

    • Scan Range: Full scan from m/z 50 to 500 to observe the parent ion and any potential in-source fragments or adducts (e.g., [M+Na]⁺ at m/z 229.0837).

    • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to achieve the mass accuracy needed to confirm the elemental composition.

Conclusion

The differentiation between molecular weight (206.24 g/mol ) and exact mass (206.0943 Da) for 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is fundamental for its accurate scientific application.[3][4] Molecular weight governs the macroscopic world of stoichiometry and solution preparation, while exact mass is the key to its unambiguous identification in the microscopic world of mass spectrometry. The protocols provided herein offer a validated framework for both the theoretical calculation and the empirical verification of these essential properties, equipping researchers with the knowledge and methodology required for confident and precise analysis in drug discovery and development.

References

  • PubChem. (2024). 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (n.d.). 6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one(CAS# 13229-59-9). Retrieved from [Link]

  • FooDB. (2020). Showing Compound 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one (FDB021355). Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: This technical guide provides an in-depth review of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, a heterocyclic compound built upon the benzopyran-4-one scaffold. Benzopyran derivatives ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This technical guide provides an in-depth review of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, a heterocyclic compound built upon the benzopyran-4-one scaffold. Benzopyran derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] While literature specifically investigating 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is limited, this document synthesizes information from structurally analogous compounds to illuminate its physicochemical properties, plausible synthetic routes, and significant, albeit prospective, biological activities. We will explore its characterization through modern spectroscopic techniques, propose detailed experimental workflows for its synthesis and biological evaluation, and discuss future research directions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecular framework.

Introduction to a Promising Scaffold

The Benzopyran-4-one Core: A Privileged Structure in Drug Discovery

The benzopyran ring system, consisting of a benzene ring fused to a pyran ring, is a foundational structure in a multitude of natural and synthetic bioactive compounds.[1] Its derivatives are known to exhibit a remarkable diversity of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[1][2][3] The structural rigidity of the benzopyran core, combined with its capacity for extensive functionalization, allows for precise tuning of its physicochemical properties and biological targets, making it a highly attractive scaffold for the design of novel therapeutic agents.

Overview of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 13229-59-9) is a specific derivative within this class.[4][5] Its structure features a methoxy group at the C6 position, which is known to influence bioactivity, and gem-dimethyl groups at C2, which can enhance metabolic stability. This compound has been identified in natural sources, including the fungi Lentinus connatus and Lentinus crinitus, and has been detected in edible mushrooms such as Agaricus bisporus (common mushroom).[5][6] Despite its natural occurrence, its pharmacological profile remains largely unexplored, presenting a significant opportunity for investigation.[6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a research tool or therapeutic agent.

Core Chemical Properties

The key identifying properties of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one are summarized below.

PropertyValueSource
CAS Number 13229-59-9[4][5]
Molecular Formula C₁₂H₁₄O₃[4][5]
Molecular Weight 206.24 g/mol [4][5]
IUPAC Name 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one[5][6]
Physical Description Solid[5]
Melting Point 75 °C[5]
Class 2,2-dimethyl-1-benzopyrans[6]
Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure and data from analogous pyranones, the following spectral characteristics are anticipated.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8 ppm), the methylene protons of the dihydropyran ring (a singlet or multiplet), and a prominent singlet for the two equivalent methyl groups at the C2 position (around 1.4 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature a signal for the carbonyl carbon (C4) in the downfield region (~190-200 ppm), distinct signals for the aromatic carbons, the methoxy carbon (~55 ppm), the quaternary C2 carbon, and the methylene and methyl carbons.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should reveal a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (ketone) stretching vibration (typically ~1680 cm⁻¹), along with C-O ether stretches and aromatic C=C vibrations.

Proposed Protocol for Spectroscopic Analysis

This protocol outlines a self-validating system for the structural confirmation of synthesized or isolated 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • NMR Spectroscopy:

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to unequivocally assign all proton and carbon signals and confirm the connectivity of the molecular framework. The correlation between the gem-dimethyl protons and the C2 and C3 carbons in the HMBC spectrum is a key validation point.

  • Mass Spectrometry:

    • Obtain a high-resolution mass spectrum (HRMS) using ESI or a similar soft ionization technique to confirm the elemental composition by comparing the experimental mass to the calculated exact mass (206.0943 Da).[5]

  • Infrared Spectroscopy:

    • Record the IR spectrum using a KBr pellet or as a thin film on a salt plate to verify the presence of key functional groups, especially the carbonyl and ether moieties.

Synthesis and Derivatization Strategies

While a specific, optimized synthesis for this compound is not widely published, established methodologies for constructing the 3,4-dihydro-2H-benzopyran-4-one core provide a clear and reliable path forward.

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic approach involves the formation of the pyranone ring from a suitably substituted phenolic precursor. The reaction between a phenolic enolate and an α,β-unsaturated ketone, followed by acid-catalyzed intramolecular cyclization and dehydration, is a robust and field-proven strategy.[8]

G target 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one step1 Intramolecular Cyclization (Acid-Catalyzed) target->step1 Disconnect C-O bond intermediate Diketone Intermediate step1->intermediate step2 Michael Addition intermediate->step2 Disconnect C-C bond phenol 4-Methoxyphenol step2->phenol ketone 3-Methyl-2-butenoic acid derivative or equivalent step2->ketone

Caption: Retrosynthetic analysis of the target benzopyran-4-one.

Detailed Experimental Protocol: A Generalized Synthesis

This protocol is adapted from established methods for the synthesis of related benzopyran structures.[8]

  • Step 1: Friedel-Crafts Acylation:

    • To a stirred solution of 4-methoxyphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as AlCl₃ (1.1 eq) at 0 °C.

    • Slowly add 3,3-dimethylacryloyl chloride (1.05 eq). The causality here is the generation of an acylium ion which undergoes electrophilic aromatic substitution, preferentially at the ortho position to the hydroxyl group due to its strong activating effect.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with ice-water and extract the product with an organic solvent. Purify the resulting chalcone-like intermediate via column chromatography.

  • Step 2: Intramolecular Cyclization (Oxidative Cyclization):

    • Dissolve the intermediate from Step 1 in a solvent like ethanol or methanol.

    • Add a catalytic amount of a base (e.g., sodium methoxide) to facilitate the intramolecular Michael addition (cyclization) of the phenolic hydroxyl group onto the α,β-unsaturated ketone. This step forms the dihydropyranone ring.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by silica gel column chromatography to yield 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

  • Validation: The identity and purity (>95%) of the final product must be confirmed using the spectroscopic methods outlined in Section 2.3.

Review of Biological Activities and Therapeutic Potential

The therapeutic potential of this compound is inferred from its structural motifs—the benzopyran core and the methoxy substituent—which are prevalent in many known bioactive molecules.[1][9]

Hypothesized Bioactivity Profile
  • Anti-inflammatory Activity: The benzopyran structure is a key pharmacophore in compounds that inhibit inflammatory pathways.[1] The methoxy group, in particular, can contribute to the inhibition of pro-inflammatory cytokines like TNF-α.[1] Therefore, it is highly probable that this compound will exhibit anti-inflammatory effects.

  • Anticancer Activity: Numerous benzopyran-4-one derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[2] For instance, 7-methoxy benzopyran-4-one analogs have been reported to be cytotoxic.[2] The mechanism often involves the inhibition of key cellular processes or signaling pathways critical for cancer cell proliferation.

  • Antioxidant Activity: Phenolic compounds and their ethers are well-known for their antioxidant properties.[9] The methoxy-substituted benzene ring may confer radical scavenging capabilities, protecting cells from oxidative stress.

Potential Mechanism of Action: A Hypothetical Model

Based on the known activities of related compounds, a plausible mechanism for the anti-inflammatory effects of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one could involve the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation.

G stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk compound 6-methoxy-2,2-dimethyl- 3,4-dihydro-2H-1-benzopyran-4-one compound->ikk Inhibition? ikb IκBα ikk->ikb Phosphorylates & Targets for Degradation nfkb p50/p65 (NF-κB) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb->genes Binds to DNA

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Proposed Workflow for Biological Screening

To empirically validate the therapeutic potential of this compound, a tiered screening approach is recommended. This self-validating workflow ensures that resources are directed toward the most promising activities.

G cluster_tier2 cluster_tier3 start Test Compound (Purity >95%) tier1 Tier 1: Primary In Vitro Screening start->tier1 sub1_1 Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) tier1->sub1_1 sub1_2 Antioxidant Assay (e.g., DPPH, ABTS) tier1->sub1_2 sub1_3 Anti-inflammatory Assay (e.g., LPS-stimulated Macrophages) tier1->sub1_3 tier2 Tier 2: Secondary & Mechanistic Assays tier3 Tier 3: In Vivo Model Validation tier2->tier3 sub2_1 Dose-Response & IC₅₀ Determination sub3_1 Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) tier3->sub3_1 sub3_2 Xenograft Tumor Model tier3->sub3_2 sub1_1->tier2 sub1_2->tier2 sub1_3->tier2 sub2_2 Apoptosis / Cell Cycle Analysis sub2_3 Western Blot for Pathway Targets (e.g., p-IκBα, COX-2)

Caption: A tiered workflow for comprehensive biological evaluation.

Recent Publications and Future Directions

While publications directly focused on 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one are scarce, recent research on its structural analogs continues to highlight the therapeutic promise of this chemical class.[6] Studies have focused on the synthesis of novel benzopyran derivatives and their evaluation as antiproliferative agents, often through hybridization with other pharmacophores like isoxazole.[2] Other work has explored the synthesis of various substituted 2,2-dimethyl-2H-1-benzopyrans and their applications.[10]

The primary knowledge gap is the lack of direct biological data for this specific molecule. Future research should prioritize:

  • Optimized Synthesis: Developing a scalable and efficient synthesis protocol.

  • Systematic Biological Screening: Executing the tiered screening workflow described in Section 4.3 to build a comprehensive pharmacological profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the methoxy group and other positions on the aromatic ring to identify key structural determinants of activity.

  • Target Identification: For any confirmed biological activity, identifying the specific molecular target(s) is crucial for further development.

Conclusion

6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one stands as a promising yet underexplored molecule. It is built upon a privileged benzopyran-4-one scaffold known for its wide-ranging biological activities. Based on robust evidence from structurally related compounds, it is hypothesized to possess significant anti-inflammatory, anticancer, and antioxidant potential. This technical guide provides a comprehensive framework for its synthesis, characterization, and systematic biological evaluation. The clear research opportunities outlined herein invite further investigation, which could unlock the full therapeutic potential of this versatile compound for drug discovery and development.

References

  • 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | C12H14O3 | CID 12531626 - PubChem. [Link]

  • 6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one(CAS# 13229-59-9) - Angene. [Link]

  • Showing Compound 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one (FDB021355) - FooDB. [Link]

  • 6-METHOXY-2,2-DIMETHYL-2H-1-BENZOPYRAN - Inxight Drugs. [Link]

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW - ChemRxiv. [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC. [Link]

  • 2,3-Dihydro-3-hydroxy-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one - PubChem. [Link]

  • Pharmacological profile of 6,12-dihydro-3-methoxy-1-benzopyrano[3,4-b][4][6]benzothiazin-6-one, a novel human estrogen receptor agonist - PubMed. [Link]

  • 6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one (6,2',3',4'-tetramethoxyflavone) - ResearchGate. [Link]

  • Synthesis of 6-Cyano-2,2-dimethyl-2H-1-benzopyran and Other Substituted 2,2-Dimethyl-2H-1-benzopyrans | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Showing NP-Card for 3-hydroxy-6,7-dimethoxy-2,2-dimethyl-3h-1-benzopyran-4-one (NP0252881). [Link]

  • 6-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[b]pyran - PubMed. [Link]

  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C−C Bond Formation via Electrophilic Cyclization | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal. [Link]

  • (PDF) Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - ResearchGate. [Link]

  • SYNTHESIS OF 3,4-DIHYDRO-2H-BENZOPYRANS FROM PHENOLS AND α,β-UNSATURATED CARBONYL COMPOUNDS - J-STAGE. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable One-Pot Synthesis of 6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Executive Summary The 2,2-dimethylchroman-4-one scaffold is a privileged pharmacophore found in numerous biologically active natural products (e.g., meroterpenoids) and synthetic therapeutics, including novel non-hormona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2-dimethylchroman-4-one scaffold is a privileged pharmacophore found in numerous biologically active natural products (e.g., meroterpenoids) and synthetic therapeutics, including novel non-hormonal contraceptives. This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 13229-59-9). By utilizing Eaton’s reagent as both solvent and catalyst, this method bypasses the severe viscosity and yield limitations associated with traditional polyphosphoric acid (PPA) pathways.

Mechanistic Rationale & Catalyst Selection

The synthesis of 2,2-dimethylchroman-4-ones traditionally relies on the condensation of a substituted phenol with an α,β -unsaturated carboxylic acid [1].

Catalyst Causality: Historically, PPA was the catalyst of choice for this transformation. However, PPA is highly viscous, making magnetic stirring and aqueous workup at scale extremely difficult, often leading to localized overheating and product degradation. Eaton’s reagent (7.7 wt% P2​O5​ in methanesulfonic acid) provides a low-viscosity alternative with superior Brønsted/Lewis acid characteristics, allowing for homogeneous mixing and precise thermal control [2].

Reaction Cascade: The reaction proceeds via a tandem sequence:

  • Activation & Acylation: Eaton's reagent activates 3,3-dimethylacrylic acid, generating a highly electrophilic acylium ion equivalent. This undergoes a Friedel-Crafts C-acylation at the ortho-position of the electron-rich 4-methoxyphenol.

  • Oxa-Michael Cyclization: The resulting intermediate (a 2'-hydroxy-5'-methoxy-3-methylcrotonophenone derivative) subsequently undergoes an acid-catalyzed intramolecular oxa-Michael addition. The phenolic hydroxyl group attacks the β -carbon of the enone system, closing the pyran ring to yield the target chromanone.

Reaction Pathway Visualization

MechanisticPathway SM1 4-Methoxyphenol (Nucleophile) Cat Eaton's Reagent (P2O5 / MeSO3H) SM1->Cat Mix SM2 3,3-Dimethylacrylic Acid (Electrophile Source) SM2->Cat Mix Step1 Friedel-Crafts C-Acylation (ortho-position) Cat->Step1 70 °C, 5h Int Intermediate: 2'-Hydroxy-5'-methoxy- 3-methylcrotonophenone Step1->Int Step2 Intramolecular Oxa-Michael Cyclization Int->Step2 Acid Promoted Prod 6-Methoxy-2,2-dimethyl- 3,4-dihydro-2H-1-benzopyran-4-one Step2->Prod Aqueous Quench

Reaction workflow and mechanism for 6-methoxy-2,2-dimethylchroman-4-one synthesis.

Step-by-Step Experimental Protocol

Materials Required:

  • 4-Methoxyphenol (1.0 equiv, limiting reagent)

  • 3,3-Dimethylacrylic acid (1.2 equiv)

  • Eaton’s Reagent (7.7 wt% P2​O5​ in CH3​SO3​H , ~5 mL per gram of phenol)

  • Saturated aqueous NaHCO3​

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Na2​SO4​ and Silica Gel (230-400 mesh)

Phase 1: Reagent Preparation & Activation
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Eaton's reagent under an inert nitrogen atmosphere.

  • Sequential Addition (Causality): Add 4-methoxyphenol (1.0 equiv) to the stirring Eaton's reagent. Once completely dissolved, add 3,3-dimethylacrylic acid (1.2 equiv) in one portion.

    • Expert Insight: Adding the phenol first ensures it is fully solvated and immediately available to intercept the highly reactive acylium ion generated from the acrylic acid, thereby suppressing competitive homopolymerization of the acrylic acid.

Phase 2: Cyclization & Kinetic Control
  • Thermal Activation: Heat the reaction mixture to 70 °C using an oil bath. Maintain this temperature for 4 to 6 hours.

    • Expert Insight: Temperatures below 60 °C stall the reaction at the uncyclized intermediate stage, while temperatures above 90 °C risk cleavage of the 6-methoxy ether group and extensive tar formation.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 4:1). The initial Friedel-Crafts acylation produces a deep red/orange chalcone-like intermediate. As the oxa-Michael cyclization progresses, the solution color shifts, and a new, strongly UV-active spot ( Rf​≈0.45 ) corresponding to the chromanone will dominate the TLC plate.

Phase 3: Quenching & Workup
  • Neutralization: Cool the dark reaction mixture to 0 °C (ice bath). Carefully pour the mixture over crushed ice and slowly neutralize with saturated aqueous NaHCO3​ until the pH reaches ~7-8.

    • Safety & Causality: Eaton's reagent is highly acidic. Rapid neutralization generates violent CO2​ effervescence and exothermic heat, which can cause product hydrolysis. Slow addition mitigates these physical hazards.

  • Extraction: Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter.

Phase 4: Purification
  • Concentration & Chromatography: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5-15% EtOAc in Hexanes) to afford the pure 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one as a pale yellow oil that may solidify upon standing.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of catalyst systems for the condensation of 4-methoxyphenol and 3,3-dimethylacrylic acid. Eaton's reagent provides the optimal balance of yield, reaction time, and operational simplicity.

Catalyst SystemTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Practical Observations
Polyphosphoric Acid (PPA)908>9065High viscosity; difficult extraction; localized charring.
Methanesulfonic Acid (MSA)70127555Incomplete cyclization; intermediate buildup.
Bismuth(III) triflate (20 mol%)110 (Toluene)168070Requires refluxing solvent; slower kinetics.
Eaton's Reagent 70 5 >95 82 Homogeneous, easy workup, clean TLC profile.

References

  • Shi, R., et al. "From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha." Journal of Medicinal Chemistry (2026). DOI: 10.1021/acs.jmedchem.5c03051. URL:[Link]

  • Park, J. Y., et al. "Synthesis of 2,2-Dimethyl-4-chromanones via Tandem Reaction Approach." European Journal of Organic Chemistry (2008). URL:[Link]

Application

Application Note: Efficient One-Pot Synthesis of 6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one via Eaton's Reagent-Mediated Cyclization

Introduction & Rationale 6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 13229-59-9), commonly referred to as 6-methoxy-2,2-dimethylchroman-4-one, is a privileged heterocyclic scaffold[1]. It serves as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 13229-59-9), commonly referred to as 6-methoxy-2,2-dimethylchroman-4-one, is a privileged heterocyclic scaffold[1]. It serves as a critical intermediate in the drug development pipeline for synthesizing anti-leishmanial agents, antibacterial coumarin derivatives, and β-secretase (BACE-1) inhibitors targeting Alzheimer's disease[2].

Historically, the synthesis of 2,2-dimethylchroman-4-ones relies on the condensation of a phenol with 3-methylbut-2-enoic acid (senecioic acid) using Polyphosphoric Acid (PPA)[3]. However, PPA's extreme viscosity complicates magnetic stirring, reaction monitoring, and aqueous workup. To overcome these mass-transfer limitations, this protocol utilizes Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)[4]. Eaton's reagent acts as a bifunctional system—a potent desiccant and a highly fluid acidic medium—enabling a seamless tandem Friedel-Crafts acylation and oxa-Michael addition with superior yields and operational simplicity[5].

Reaction Mechanism & Causality

The transformation is a self-driving tandem reaction governed by strict electronic causality:

  • Electrophilic Activation : The strong Brønsted acidity of methanesulfonic acid, combined with the dehydrating power of P₂O₅, protonates 3-methylbut-2-enoic acid to generate a highly reactive acylium ion equivalent.

  • Regioselective Friedel-Crafts Acylation : 4-Methoxyphenol is highly electron-rich. The hydroxyl and methoxy groups direct the electrophilic aromatic substitution to the ortho-position relative to the phenol, forming an ortho-hydroxyenone intermediate.

  • Oxa-Michael Cyclization : The proximity of the phenolic hydroxyl group to the α,β -unsaturated ketone system triggers a rapid, acid-catalyzed intramolecular oxa-Michael addition. The oxygen nucleophile attacks the β -carbon, closing the robust 6-membered pyranone ring.

Mechanism A 4-Methoxyphenol + 3-Methylbut-2-enoic acid B Acylium Ion Generation (Eaton's Reagent) A->B H+ / P2O5 Dehydration C Friedel-Crafts Acylation (o-hydroxyenone) B->C Electrophilic Attack D Intramolecular Oxa-Michael Addition C->D Acid Catalysis (Ring Closure) E 6-Methoxy-2,2-dimethyl- chroman-4-one D->E Product Formation

Caption: Tandem Friedel-Crafts acylation and oxa-Michael addition pathway mediated by Eaton's reagent.

Chemical Reagents & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialCAS NumberMW ( g/mol )Mass / VolmmolEquivalentsRole
4-Methoxyphenol 150-76-5124.141.24 g10.01.0Nucleophile
3-Methylbut-2-enoic acid 541-47-9100.121.20 g12.01.2Electrophile
Eaton's Reagent 39394-84-8N/A10.0 mLExcessN/ACatalyst/Solvent
Sodium Carbonate (Na₂CO₃) 497-19-8105.99~15.0 gExcessN/AQuenching Agent
Dichloromethane (DCM) 75-09-284.9390.0 mLN/AN/AExtraction

Experimental Protocol

Phase 1: Setup and Activation
  • Preparation : To an oven-dried 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 4-methoxyphenol (1.24 g, 10.0 mmol) and 3-methylbut-2-enoic acid (1.20 g, 12.0 mmol)[4].

  • Atmosphere : Purge the flask with argon for 5 minutes to prevent oxidative degradation of the electron-rich phenol.

  • Catalyst Addition : Cool the flask to 0 °C using an ice-water bath. Slowly add Eaton's reagent (10.0 mL) dropwise via a glass syringe over 5 minutes.

    • Causality Note: The initial protonation is highly exothermic. Slow addition prevents localized heating, which would otherwise cause the unsaturated acid to polymerize or the phenol to char.

Phase 2: Reaction Execution
  • Heating : Remove the ice bath and transfer the flask to a pre-heated oil bath set to 70 °C. Stir vigorously for 4 to 5 hours[4]. The mixture will transition into a deep, dark red/brown homogeneous solution.

  • Monitoring : After 4 hours, pull a 10 µL aliquot, quench it in 1 mL of saturated Na₂CO₃, and extract with 1 mL of ethyl acetate. Spot the organic layer on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The reaction is complete when the starting phenol ( Rf​≈0.3 ) is consumed, and a new UV-active spot ( Rf​≈0.5 ) appears.

Phase 3: Quenching and Workup
  • Thermal Quench : Remove the flask from the oil bath and allow it to cool to room temperature.

  • Neutralization : Pour the dark acidic mixture very slowly into a 500 mL beaker containing 50 g of crushed ice. Vigorously stir the slurry while adding solid Sodium Carbonate (Na₂CO₃) in small portions until the aqueous phase reaches a pH of ~7-8.

    • Causality Note: Rapid neutralization is critical. If the mixture remains highly acidic during aqueous dilution, the reverse reaction (ring-opening of the chromanone) can occur. The evolution of CO₂ gas will be vigorous; ensure an oversized beaker is used to prevent overflow.

  • Extraction : Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 30 mL).

  • Washing & Drying : Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark oil.

Phase 4: Purification
  • Chromatography : Purify the crude product via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of 0% to 15% Ethyl Acetate in Hexanes.

  • Isolation : Pool the fractions containing the pure product ( Rf​≈0.5 ) and remove the solvent in vacuo. The product, 6-methoxy-2,2-dimethylchroman-4-one, is obtained as a pale yellow oil that may solidify upon standing at 4 °C (Typical Yield: 65–75%).

Self-Validating Checks (Trustworthiness)

To ensure the structural integrity of the synthesized 6-methoxy-2,2-dimethylchroman-4-one, perform the following self-validating analytical checks:

  • TLC Chemical Staining : The product spot will stain intensely positive (bright orange/red) when dipped in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and heated, confirming the presence of the newly formed ketone carbonyl. The starting phenol will not react with 2,4-DNPH.

  • ¹H NMR Validation (CDCl₃, 400 MHz) :

    • Disappearance of the vinylic proton of 3-methylbut-2-enoic acid (typically found at ~5.7 ppm).

    • Appearance of a sharp singlet integrating to 6H at ~1.45 ppm , confirming the successful incorporation of the gem-dimethyl group at the C-2 position[6].

    • Appearance of a sharp singlet integrating to 2H at ~2.70 ppm , corresponding to the methylene protons at C-3 adjacent to the carbonyl[6].

    • Presence of the methoxy group as a 3H singlet at ~3.80 ppm [7].

References

  • ResearchGate . Synthesis of 2,2-Dimethyl-4-chromanones. Available at:[Link]

  • National Institutes of Health (PMC) . From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Available at:[Link]

  • ACS Omega . Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. Available at:[Link]

  • ResearchGate . Green Synthesis of Novel Acridone Fused Tetracyclic Analogues via Microwave-Promoted Fast, Solvent-Free Benzylation and Their DFT Studies (Eaton's Reagent Applications). Available at:[Link]

Sources

Method

Protocol for extracting 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

As a Senior Application Scientist, this document provides a detailed protocol for the extraction and purification of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one from a synthetic reaction mixture. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this document provides a detailed protocol for the extraction and purification of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one from a synthetic reaction mixture. This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the process for researchers, scientists, and drug development professionals.

Introduction

6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a member of the chroman-4-one class of heterocyclic compounds.[1] These structures are significant as versatile intermediates and scaffolds in organic synthesis and medicinal chemistry, forming the core of various bioactive molecules, including potential anticancer, antioxidant, and anti-inflammatory agents.[1][2] Given its importance, a robust and reliable protocol for its isolation and purification is essential following its synthesis.

This application note details a comprehensive procedure for the extraction and subsequent purification of the title compound from a crude reaction mixture. The methodology employs a standard organic chemistry work-up involving liquid-liquid extraction, followed by purification using flash column chromatography. The protocol is designed to be self-validating through in-process monitoring and final product characterization.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is critical for its handling, isolation, and characterization.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[2][3]
Molecular Weight 206.24 g/mol [2][3]
Appearance Solid[3]
Melting Point 75 °C[3]
CAS Number 13229-59-9[2][3]
IUPAC Name 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one[3]

Principle of Extraction and Purification

The successful isolation of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one from a complex synthetic mixture hinges on the sequential application of two fundamental separation techniques:

  • Liquid-Liquid Extraction (LLE): This initial work-up step is designed to partition the target compound between two immiscible liquid phases—typically an aqueous phase and an organic phase. Following the quenching of the reaction, LLE serves to remove water-soluble byproducts, unreacted polar reagents, and inorganic salts. The choice of an organic solvent like ethyl acetate is predicated on the chromanone's favorable solubility in it and its immiscibility with water. Subsequent washes with brine decrease the solubility of the organic compound in the aqueous phase, further driving it into the organic layer and aiding in the removal of residual water.

  • Flash Column Chromatography: This is the primary purification step, separating compounds based on their differential polarity.[1][4] The crude product is loaded onto a stationary phase (silica gel), and a mobile phase (eluent) of controlled polarity is passed through the column. Compounds with lower polarity have weaker interactions with the polar silica gel and travel through the column more quickly. By gradually increasing the polarity of the eluent (e.g., from pure hexane to a mixture of hexane and ethyl acetate), compounds are selectively eluted based on their polarity.[1][5] This allows for the separation of the target chromanone from closely related organic impurities.

Experimental Workflow Diagram

G cluster_0 Part A: Work-up & Extraction cluster_1 Part B: Purification cluster_2 Part C: Isolation A Crude Reaction Mixture B Quench with H₂O A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Wash Organic Layer (H₂O, Brine) C->D E Dry over Na₂SO₄ / MgSO₄ D->E F Concentrate in vacuo E->F G Crude Product F->G H Prepare Silica Gel Column I Load Crude Product H->I J Elute with Hexane/EtOAc Gradient I->J K Collect Fractions J->K L Monitor Fractions by TLC K->L M Combine Pure Fractions L->M N Concentrate in vacuo M->N O Dry Under High Vacuum N->O P Pure Product (Solid) O->P

Caption: Workflow from crude mixture to pure product.

Materials and Reagents

Reagents & ChemicalsEquipment & Glassware
Crude reaction mixtureSeparatory funnel (appropriate size)
Ethyl acetate (EtOAc), ACS gradeErlenmeyer flasks, Beakers
Hexane or Heptane, ACS gradeRound-bottom flasks
Deionized WaterGlass chromatography column
Brine (Saturated NaCl solution)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Magnetic stirrer and stir bars
Silica Gel (for flash chromatography, 230-400 mesh)TLC plates (silica gel 60 F₂₅₄)
TLC developing chamberUV lamp (254 nm)
Glass funnels, Spatulas
Collection test tubes or flasks

Detailed Experimental Protocol

Part A: Work-up and Liquid-Liquid Extraction

This procedure assumes the synthesis was performed in an organic solvent.

  • Reaction Quenching: Carefully pour the crude reaction mixture into a separatory funnel containing deionized water. The volume of water should be approximately equal to the volume of the reaction mixture.

  • Extraction: Add an equal volume of ethyl acetate to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely.

  • Phase Separation: Drain the lower aqueous layer and set it aside. Collect the upper organic layer (ethyl acetate).

  • Re-extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-3) two more times with fresh portions of ethyl acetate to maximize the recovery of the product.

  • Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with one portion of deionized water and then one portion of brine.[5] These washes help remove residual water-soluble impurities.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to absorb any remaining water.[5] Swirl the flask occasionally for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.

  • Concentration: Filter the dried organic solution through a funnel with a cotton plug into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh ethyl acetate to ensure complete transfer. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Part B: Purification by Flash Column Chromatography
  • Column Preparation: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in hexane and pour it into the column, allowing the silica to settle into a packed bed. Open the stopcock to drain excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve the crude product from Part A in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully layer this dry-loaded sample onto the top of the packed silica gel bed.

  • Elution and Fraction Collection: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 5%, 10%, 15%, 20% EtOAc in Hexane).[1][4] The optimal gradient may need to be determined by preliminary TLC analysis. Collect the eluate in a series of labeled test tubes or small flasks.

  • In-Process Monitoring (TLC): Spot small aliquots from every few collected fractions onto a TLC plate. Develop the plate in a solvent system that gives good separation (e.g., 20% ethyl acetate in hexane). Visualize the spots under a UV lamp. Fractions containing a single spot corresponding to the Rf value of the desired product are considered pure.

Part C: Product Isolation
  • Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain the pure product into a single, pre-weighed round-bottom flask.

  • Final Concentration: Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator.

  • Drying: Place the flask on a high-vacuum line for several hours to remove any residual solvent. The final product should be a solid.[3]

  • Characterization: Determine the final yield. Confirm the identity and purity of the isolated compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[1][5]

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by its integrated, self-validating checkpoints:

  • Thin-Layer Chromatography (TLC): TLC serves as a rapid, real-time analytical tool throughout the purification process. By comparing the crude mixture, post-extraction sample, and individual column fractions, a clear visual confirmation of the purification's progress is achieved. The clear separation of spots on the TLC plate validates the choice of the chromatographic solvent system and confirms the isolation of a single compound in the final collected fractions.

  • Final Spectroscopic and Physical Analysis: The ultimate validation of the protocol is the characterization of the final product. Obtaining clean ¹H and ¹³C NMR spectra and a sharp mass spectrum that match the expected values for 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one confirms its chemical identity.[1][5] Furthermore, a sharp melting point close to the literature value (75 °C) is a strong indicator of high purity.[3] This final analytical confirmation provides definitive proof of the protocol's success.

References

  • PubChem. 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. National Center for Biotechnology Information. [Link]

  • Rojas-B, Y., et al. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]

  • Lachance, H., et al. (2009). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. The Journal of Organic Chemistry. [Link]

  • PubChem. 2,3-Dihydro-3-hydroxy-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one. National Center for Biotechnology Information. [Link]

  • Sørensen, M. D., et al. (2014). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Application

Comprehensive Application Note: 6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one as a Strategic Chemical Intermediate

Executive Summary In the realm of advanced organic synthesis and drug discovery, 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (commonly known as 6-methoxy-2,2-dimethylchroman-4-one, CAS: 13229-59-9) operates...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (commonly known as 6-methoxy-2,2-dimethylchroman-4-one, CAS: 13229-59-9) operates as a privileged bicyclic scaffold[1]. Naturally occurring as a secondary metabolite in fungal strains such as Lentinus striguellus and Panus lecomtei[2][3], this compound serves as a critical biosynthetic node and a highly versatile chemical intermediate. This application note details its physicochemical profile, the mechanistic causality behind its reactivity, and validated protocols for its use in the biomimetic total synthesis of complex meroterpenoids.

Structural & Physicochemical Profiling

Understanding the physical parameters of this chromanone derivative is essential for optimizing solvent systems, reaction temperatures, and purification strategies during downstream synthesis.

Table 1: Physicochemical Properties of 6-Methoxy-2,2-dimethylchroman-4-one [1][4]

PropertyValueScientific Implication
Molecular Formula C₁₂H₁₄O₃Defines the baseline mass for stoichiometric calculations.
Molecular Weight 206.24 g/mol Used for precise molarity and yield determinations.
Melting Point ~75 °CIndicates a crystalline solid at room temperature; requires mild heating or polar aprotic solvents for high-concentration dissolution.
Hydrogen Bond Acceptors 3Enhances solubility in protic solvents and dictates binding affinity in biological assays.
Topological Polar Surface Area 35.5 ŲSuggests excellent membrane permeability, making its downstream derivatives strong candidates for intracellular targeting.

Mechanistic Causality in Synthetic Chemistry

As a Senior Application Scientist, it is vital to understand why this specific molecule is chosen as an intermediate rather than just knowing how to use it. The utility of 6-methoxy-2,2-dimethylchroman-4-one is driven by three distinct structural features:

  • C4 Carbonyl Reactivity: The ketone at the C4 position is highly susceptible to nucleophilic attack and stereoselective reductions. It allows for regioselective kinetic enolization at the C3 position, acting as a handle for α-hydroxylation or aldol condensations[3].

  • C2 Gem-Dimethyl Steric Shielding (Thorpe-Ingold Effect): The bulky gem-dimethyl group at C2 restricts the conformational flexibility of the pyran ring. During asymmetric synthesis (e.g., Sharpless asymmetric dihydroxylation or Jacobsen's epoxidation), this steric bulk dictates the facial selectivity of incoming oxidants, ensuring high enantiomeric excess (ee)[5]. Furthermore, it prevents unwanted enolization at C2, ensuring strictly regioselective reactions at C3.

  • C6 Methoxy Activation: The electron-donating methoxy group activates the aromatic ring. It serves a dual purpose: it acts as a robust protecting group during harsh oxidative steps and can be selectively cleaved (using BBr₃) to yield biologically active phenolic derivatives[6].

Pathway Visualization

Pathway A Prenylhydroquinone (Biosynthetic Precursor) B 6-Methoxy-2,2-dimethyl- 3,4-dihydro-2H-1-benzopyran-4-one (CAS: 13229-59-9) A->B Cyclization & Methylation C 3-Hydroxy-6-methoxy- 2,2-dimethylchroman-4-one B->C α-Hydroxylation (Davis' Reagent) D (3S,4S)-3,4-Dihydroxy-6-methoxy- 2,2-dimethylchroman B->D 1. Reduction/Dehydration 2. Sharpless AD E Complex Meroterpenoids (e.g., Striguellone A, Panepophenanthrin) C->E Rearrangement & Oxidation D->E Downstream Functionalization

Biosynthetic and synthetic pathways diverging from 6-methoxy-2,2-dimethylchroman-4-one.

Downstream Meroterpenoid Targets

The intermediate is frequently utilized to synthesize highly complex, biologically active meroterpenoids. Table 2 summarizes key target molecules derived from this scaffold.

Table 2: Key Derivatives and Biological Activities [2][3][7]

Target MoleculeStructural ComplexityPrimary Biological Activity
Striguellone A Fused polycyclic meroterpenoidCytotoxicity against HeLa cells; activator of apoptosis.
Panepophenanthrin Diepoxyacephenanthrylen-7-one coreFirst known natural inhibitor of the ubiquitin-activating enzyme.
Hexacyclinol Highly oxygenated hexacyclic corePotent antiproliferative and cytotoxic activity.
(3S,4S)-3,4-Dihydroxy derivative Chiral diol chromanWeak antibacterial activity; crucial chiral building block.

Validated Experimental Protocols

Protocol 1: Regioselective α-Hydroxylation via Kinetic Enolization

Objective: Synthesize 3-hydroxy-6-methoxy-2,2-dimethylchroman-4-one, a direct precursor to striguellone A[2][3]. Causality & Self-Validation: Using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures the formation of the kinetic enolate at C3, strictly avoiding thermodynamic equilibration. Davis' oxaziridine is utilized as an electrophilic oxygen source because it prevents the over-oxidation typically seen with peroxides. The reaction is self-validating; a successful quench with NH₄Cl prevents aldol side-reactions, and the product's polarity shift is easily tracked via TLC.

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask under an argon atmosphere to ensure strictly anhydrous conditions.

  • Substrate Dissolution: Dissolve 1.0 eq of 6-methoxy-2,2-dimethylchroman-4-one in anhydrous THF (0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Kinetic Enolization: Add 1.2 eq of LDA dropwise over 15 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Electrophilic Oxidation: Dissolve 1.5 eq of Davis' oxaziridine (3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine) in anhydrous THF and add dropwise to the enolate solution. Stir for an additional 2 hours at -78 °C.

  • Reaction Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the α-hydroxy ketone as a yellow oil[2].

Workflow S1 1. Substrate Preparation Dissolve Chromanone in dry THF S2 2. Kinetic Enolization Add LDA dropwise at -78 °C S1->S2 S3 3. Electrophilic Oxidation Add Davis' Oxaziridine Reagent S2->S3 S4 4. Reaction Quenching Add saturated aqueous NH4Cl S3->S4 S5 5. Liquid-Liquid Extraction Extract with EtOAc, dry over MgSO4 S4->S5 S6 6. Chromatographic Purification Flash Silica Gel (Hexane:EtOAc) S5->S6

Experimental workflow for the regioselective α-hydroxylation of the chromanone intermediate.

Protocol 2: Sharpless Asymmetric Dihydroxylation to Chiral Chromans

Objective: Synthesize (3S,4S)-3,4-dihydroxy-6-methoxy-2,2-dimethylchroman[5]. Causality & Self-Validation: The C4 ketone is first reduced and dehydrated to form a chromene intermediate. Sharpless Asymmetric Dihydroxylation is then applied. The addition of methanesulfonamide is a critical mechanistic choice; it accelerates the hydrolysis of the osmate ester intermediate, preventing a secondary catalytic cycle that would otherwise erode the enantiomeric excess (ee).

Step-by-Step Methodology:

  • Chromene Preparation: Reduce 6-methoxy-2,2-dimethylchroman-4-one using NaBH₄ in MeOH, followed by acid-catalyzed dehydration (p-TsOH in toluene) to yield 6-methoxy-2,2-dimethyl-2H-chromene.

  • AD-mix Preparation: In a round-bottom flask, dissolve AD-mix-α (for the S,S enantiomer) in a 1:1 mixture of tert-butanol and water. Stir until the two phases become clear.

  • Additive Incorporation: Add 1.0 eq of methanesulfonamide to the mixture. Cool the biphasic system to 0 °C.

  • Dihydroxylation: Add 1.0 eq of the chromene intermediate to the cooled mixture. Stir vigorously at 0 °C for 24 hours. The bulky C2 gem-dimethyl group will dictate the facial approach of the osmium-ligand complex.

  • Quenching: Add solid sodium sulfite (Na₂SO₃) to reduce the osmium catalyst. Stir for 1 hour at room temperature.

  • Isolation: Extract with EtOAc, wash with 2N KOH (to remove methanesulfonamide), dry over MgSO₄, and purify via flash chromatography to isolate the chiral diol[5]. Validate the ee using chiral HPLC.

References

  • NCATS Inxight Drugs:6-Methoxy-2,2-dimethylchroman-4-one.
  • PubChem:6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.
  • FooDB:2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one.
  • Molaid:(3S,4S)-3,4-dihydroxy-6-methoxy-2,2-dimethyl-chroman synthesis.
  • ResearchGate:New meroterpenoid compounds from the culture of mushroom Panus lecomtei.
  • ResearchGate:Hexacylinol, a New Antiproliferative Metabolite of Panus rudis HKI 0254.
  • ResearchGate:New Meroterpenoid Compounds from the Culture of Mushroom Panus lecomtei (Striguellone A).
  • ResearchGate:Additional new natural products produced by Lentinus strigellus: A biotechnological approach.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Introduction Welcome to the technical support guide for the synthesis of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 13229-59-9). This molecule is a key chromanone derivative, a structural motif found...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 13229-59-9). This molecule is a key chromanone derivative, a structural motif found in numerous biologically active compounds and a versatile scaffold in medicinal chemistry and drug development.[1][2] The synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and reaction control.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common problems encountered during synthesis, focusing on the causal relationships between reaction parameters and outcomes. Our goal is to empower you to not only troubleshoot issues but also to proactively optimize your reaction conditions for robust and reproducible results.

Section 1: Synthesis Overview and Mechanism

The most common and effective route to this chromanone involves the acid-catalyzed cyclization of 4-methoxyphenol with 3,3-dimethylacrylic acid. This reaction proceeds via an initial Friedel-Crafts acylation followed by an intramolecular conjugate addition (an oxa-Michael reaction) to form the heterocyclic ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenol 4-Methoxyphenol AcylatedPhenol Acylated Phenol Phenol->AcylatedPhenol Friedel-Crafts Acylation Acid 3,3-Dimethylacrylic Acid Acylium Acylium Ion Intermediate Acid->Acylium Protonation Acylium->AcylatedPhenol Friedel-Crafts Acylation Product 6-methoxy-2,2-dimethyl- 3,4-dihydro-2H-1-benzopyran-4-one AcylatedPhenol->Product Intramolecular Oxa-Michael Addition Catalyst Acid Catalyst (e.g., PPA, H₂SO₄) Catalyst->Acid Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product. CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity >95%? (TLC/NMR/GC) CheckYield->CheckPurity Yes LowYield Problem: Low Yield CheckYield->LowYield No ImpureProduct Problem: Impure Product CheckPurity->ImpureProduct No Success Process Optimized. Proceed. CheckPurity->Success Yes InvestigateYield Investigate: 1. Reagent Purity 2. Moisture Contamination 3. Reaction Time/Temp 4. Catalyst Amount LowYield->InvestigateYield OptimizePurification Optimize Purification: 1. Adjust Column Eluent 2. Consider Recrystallization 3. Perform Aqueous Wash ImpureProduct->OptimizePurification InvestigateYield->Start Re-run Reaction OptimizePurification->Success Experimental_Setup cluster_flask Reaction Vessel Flask Stirrer Mechanical Stirrer Stirrer->Flask Thermometer Thermometer Thermometer->Flask Condenser Reflux Condenser Condenser->Flask N2_Inlet Nitrogen Inlet N2_Inlet->Condenser Inert Atmosphere Oil_Bath Heated Oil Bath Oil_Bath->Flask Heating Source

Sources

Optimization

Troubleshooting impurities in 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one extraction

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 13229-59-9).[1][2] The purit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 13229-59-9).[1][2] The purity of this chromanone derivative is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its extraction and purification, focusing on the identification and mitigation of impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purity, analysis, and stability of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

Q1: What are the most common types of impurities I should expect in my crude sample?

A1: Impurities typically originate from three main sources: the initial synthesis, the extraction/work-up process, and subsequent degradation.

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Residual precursors, such as 4-methoxyphenol or reagents for constructing the dimethyl-dihydropyranone ring, are common.[3]

    • Byproducts and Isomers: Side reactions during synthesis can generate isomers or related substances. For instance, in Friedel-Crafts type reactions, which are common for chromanone synthesis, poly-acylation or rearrangements can occur.[4][5]

  • Extraction-Related Impurities:

    • Residual Solvents: Solvents used during the reaction or extraction (e.g., ethyl acetate, dichloromethane, hexane) may remain in the final product.[3]

    • Process-Induced Impurities: Harsh pH conditions during aqueous washes can cause partial hydrolysis or ring-opening of the benzopyran structure.[6]

  • Degradation Products:

    • The α-pyrone system, while relatively stable, can be susceptible to degradation from prolonged exposure to strong acids/bases, high temperatures, or UV light.[7] This can lead to the formation of furanone derivatives or other rearranged products.[6]

Q2: How can I perform a quick and effective purity assessment of my extracted product?

A2: A combination of chromatographic techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is the fastest method for a qualitative check. A single, well-defined spot suggests a relatively pure compound. Multiple spots indicate the presence of impurities. TLC is also invaluable for optimizing the solvent system for column chromatography purification.[3][8] A good starting solvent system for this compound on a silica plate is a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the industry standard. It can separate and quantify the main product and even minor impurities. Issues like split peaks or shoulders can indicate the presence of closely related impurities or that the analyte exists in multiple forms under the chosen mobile phase conditions.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, particularly residual solvents.[3][10]

Q3: My compound's purity seems to decrease over time. What are the optimal storage conditions?

A3: To ensure long-term stability, 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one should be stored under controlled conditions. Based on the general stability of chromanone structures, we recommend the following:

  • Temperature: Store at low temperatures (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q4: I suspect my sample degraded during the aqueous work-up. What is the likely mechanism?

A4: The cyclic ether linkage and the ketone functional group in the molecule exhibit different sensitivities to pH. The 6-methoxy group is part of an acetal-like system which is particularly susceptible to hydrolysis under acidic conditions.[6] Protonation of the ether oxygen can initiate a ring-opening cascade, leading to a variety of degradation products. It is crucial to avoid prolonged exposure to strongly acidic (pH < 4) or basic (pH > 9) aqueous solutions during liquid-liquid extraction.

Section 2: Troubleshooting Guide for Liquid-Liquid Extraction (LLE)

This guide provides solutions to specific problems encountered during the initial extraction phase.

Problem: A persistent emulsion has formed between the aqueous and organic layers, preventing clean separation.

Potential CausesRecommended SolutionsScientific Rationale
Vigorous Shaking Gently invert or swirl the separatory funnel instead of shaking vigorously.Reduces the mechanical energy that disperses the two phases into fine droplets, which is the primary cause of emulsion formation.[11]
High Concentration of Surfactant-like Impurities Add a small amount of brine (saturated NaCl solution) to the separatory funnel and mix gently.The increased ionic strength of the aqueous phase helps to break the emulsion by decreasing the mutual solubility of the organic and aqueous phases.[12]
Particulate Matter Filter the entire mixture through a pad of Celite or glass wool to remove any solid particulates that may be stabilizing the emulsion.Solid particles can accumulate at the interface of the two liquids, physically preventing the droplets from coalescing.
Complex Sample Matrix Consider using Supported Liquid Extraction (SLE).In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is passed through it. This avoids the formation of emulsions altogether by creating a large surface area for extraction without vigorous mixing.[11]

Problem: My extraction yield is consistently low.

Potential CausesRecommended SolutionsScientific Rationale
Incorrect pH of Aqueous Phase Adjust the pH of the aqueous layer. For a neutral compound like this, a pH between 6-8 is generally safe. However, slight adjustments can alter the solubility of acidic or basic impurities, improving partitioning.pH is a critical parameter that affects the ionization state of impurities. By controlling the pH, you can maximize the partitioning of the neutral target compound into the organic phase while potentially retaining ionized impurities in the aqueous phase.[13][14][15]
Suboptimal Organic Solvent Choose a solvent in which the target compound is highly soluble and which is immiscible with water. Ethyl acetate and dichloromethane are common choices.The distribution coefficient of the compound between the two phases dictates the extraction efficiency. A higher solubility in the organic phase leads to a better yield.[12]
Insufficient Number of Extractions Perform multiple extractions (e.g., 3 times) with smaller volumes of organic solvent rather than a single extraction with a large volume.Partitioning is an equilibrium process. Multiple extractions are mathematically more efficient at recovering the compound from the aqueous phase than a single extraction.

Section 3: Troubleshooting Guide for Purification by Column Chromatography

This guide addresses common issues during the purification of the extracted material using silica gel column chromatography.

Problem: Two spots on my TLC are very close, and I cannot achieve separation on the column.

Potential CausesRecommended SolutionsScientific Rationale
Poor Solvent System Selectivity Systematically vary the composition of your eluent. Try a different solvent combination (e.g., Toluene/Acetone or Dichloromethane/Methanol).The goal is to find a mobile phase that has a differential affinity for your product and the impurity, thereby maximizing the difference in their retention factors (Rf) on the stationary phase.
Structurally Similar Impurity If the impurity is an isomer, standard silica gel chromatography may not be sufficient. Consider using High-Performance Liquid Chromatography (HPLC) with a different stationary phase (e.g., a cyano or phenyl column).Isomers often have very similar polarities, making them difficult to separate on standard adsorbents. Different stationary phases can offer alternative separation mechanisms (e.g., pi-pi interactions).
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the mass of the stationary phase.Overloading the column leads to broad, overlapping bands that cannot be resolved, regardless of the solvent system's effectiveness.[9]

Problem: I am observing significant peak tailing in my collected fractions.

Potential CausesRecommended SolutionsScientific Rationale
Secondary Interactions with Silica Add a small amount (0.1-0.5%) of a modifier to your eluent. If the compound has a slight basic character, add triethylamine. If slightly acidic, add acetic acid.Silica gel has acidic silanol groups on its surface that can strongly interact with basic compounds, causing tailing. A modifier can neutralize these active sites, leading to more symmetrical peak shapes.
Poor Column Packing Ensure the column is packed uniformly without any cracks or channels. Use the "slurry packing" method for the best results.A poorly packed column results in a non-uniform flow of the mobile phase, causing band broadening and tailing.[3]

Problem: A new, unexpected spot appeared on my TLC analysis after column chromatography.

Potential CausesRecommended SolutionsScientific Rationale
On-Column Degradation The compound may be sensitive to the acidic nature of silica gel. Try deactivating the silica gel by washing it with a solvent mixture containing a small amount of triethylamine before packing.The inherent acidity of standard silica gel can catalyze the degradation of sensitive compounds during the extended contact time of column chromatography.[6]
Use of an Alternative Stationary Phase Switch to a less acidic stationary phase, such as neutral alumina, or consider using reverse-phase chromatography.Neutral alumina lacks the acidic silanol groups of silica, making it a better choice for acid-sensitive compounds.

Section 4: Protocols and Methodologies

Protocol 1: General Procedure for Purity Assessment by TLC

  • Prepare a developing chamber with a filter paper wick and a shallow pool of the chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate). Cover and allow the atmosphere to saturate for 5-10 minutes.

  • Dissolve a small amount of your crude and purified samples in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot a small amount of each solution onto the baseline of a silica gel TLC plate.

  • Place the plate in the developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm and/or 365 nm) and/or by staining (e.g., with potassium permanganate).

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

Protocol 2: A Step-by-Step Guide to Optimizing Column Chromatography

  • Determine the Eluent: Use TLC to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[3] This provides the best balance between retention and elution time on the column.

  • Prepare the Column: Select a column with an appropriate diameter and length for the amount of sample you need to purify.

  • Pack the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your starting eluent.

    • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Add another layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully apply the sample solution to the top of the column.

    • Drain the solvent until the sample has fully entered the silica bed.

  • Elute and Collect:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by collecting small, regular fractions and analyzing them by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Section 5: Visual Guides & Diagrams

G start Crude Product After Work-up tlc1 TLC Analysis start->tlc1 decision1 Purity Acceptable? (Single Spot) tlc1->decision1 lle Optimize Liquid-Liquid Extraction (e.g., Adjust pH, Change Solvent) decision1->lle No (Multiple Spots) final_product Final Purified Product decision1->final_product Yes column Perform Column Chromatography lle->column tlc2 Analyze Fractions by TLC column->tlc2 combine Combine Pure Fractions & Evaporate tlc2->combine end Final Purity & Characterization (HPLC, NMR) combine->end final_product->end

Caption: Troubleshooting workflow for extraction and purification.

G center Impurities in 6-methoxy-2,2-dimethyl-3,4- dihydro-2H-1-benzopyran-4-one synthesis Synthesis-Related center->synthesis extraction Extraction-Related center->extraction degradation Degradation-Related center->degradation sm Unreacted Starting Materials synthesis->sm isomers Regioisomers synthesis->isomers poly Poly-acylated Byproducts synthesis->poly solvent Residual Solvents (Hexane, EtOAc) extraction->solvent ph_induced pH-Induced Artifacts extraction->ph_induced hydrolysis Ring-Opened Products (Acid-catalyzed) degradation->hydrolysis photo Photodegradation Products degradation->photo

Caption: Common sources and types of impurities.

References

  • NCHINDA, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]

  • Fujise, S., Fujishiro, K., Hishida, T., & Maeda, Y. (1964). Synthesis of Chromanochromanone and 2-Substituted Isoflavanones. Bulletin of the Chemical Society of Japan, 37(12), 1760-1763. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Houghton, P. J. (1984). Chromatography of the chromone and flavonoid alkaloids. Journal of Chromatography A, 294, 416-421. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12531626, 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH variation on extraction efficiency. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (2020). Friedel–Crafts reaction. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chavez, D. E., & Jacobsen, E. N. (2003). AN EFFICIENT, HIGHLY DIASTEREO- AND ENANTIOSELECTIVE HETERO-DIELS-ALDER CATALYST. PREPARATION OF (2S,6R)-6-(tert-BUTYLDIMETHYL-SILYLOXYMETHYL)-2-METHOXY-2,5-DIHYDROPYRAN. Organic Syntheses, 80, 157. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one (FDB021355). Retrieved from [Link]

  • Maniyan, M., Ramasamy, K., Thennavan, A., Chidambaram, S., & Subbarayan, P. (2021). Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis. RSC Advances, 11(34), 20973-20986. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Maniyan, M., Ramasamy, K., Thennavan, A., Chidambaram, S., & Subbarayan, P. (2021). Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework a. RSC advances, 11(34), 20973-20986. Retrieved from [Link]

  • Katare, L. K., et al. (2024). The Impact of pH and Solvent on the Extraction of Anthocyanin Pigments. Journal of Advanced Scientific Research, 15(4), 1-8. Retrieved from [Link]

  • Study.com. (n.d.). Friedel-Crafts Acylation Reactions in Synthesis. Retrieved from [Link]

  • Larock, R. C., & Yue, D. (2007). Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C−C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry, 72(3), 1030-1033. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Longdom Publishing. (2024). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]

  • Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Angene. (n.d.). 6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one(CAS# 13229-59-9). Retrieved from [Link]

  • Cortés, I., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Organic & Biomolecular Chemistry, 19(22), 4949-4958. Retrieved from [Link]

  • Wang, H., et al. (2007). Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. International Journal of Molecular Sciences, 8(9), 907-917. Retrieved from [Link]

  • Cortés, I., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Organic & Biomolecular Chemistry, 19(22), 4949-4958. Retrieved from [Link]

  • Smith, A. B., et al. (2012). Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction. Organic Letters, 14(17), 4490-4493. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11745424, 6-Methoxy-2,2-dimethyl-2H-1-benzopyran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]

  • Price, S. L. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystal Growth & Design, 17(4), 2215-2231. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the extraction efficiency of Cr(III) and Cr(VI) ions.... Retrieved from [Link]

  • Bio-Rad. (n.d.). affinity purification. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. The purification of this chromano...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. The purification of this chromanone derivative is a critical step following synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol for achieving high purity using silica gel column chromatography.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography process in a direct question-and-answer format. The causality behind each recommendation is explained to empower you to make informed decisions in your experiments.

Q1: My target compound is eluting with the solvent front and showing poor separation from non-polar impurities. What's wrong?

A1: This is a classic sign that your mobile phase (eluent) is too polar. In normal-phase chromatography with a polar stationary phase like silica gel, a highly polar eluent will rapidly move all compounds, including your target, through the column with little to no interaction. This results in no separation, and everything elutes together in the first few fractions (the solvent front).[1]

  • Causality: The principle of column chromatography relies on the differential partitioning of compounds between the stationary and mobile phases. Your moderately polar target compound needs to interact sufficiently with the silica gel. If the eluent is too polar, it outcompetes your compound for binding sites on the silica, causing it to be "washed" off the column prematurely.

  • Solution: Decrease the polarity of your mobile phase. If you are using a hexane/ethyl acetate mixture, significantly increase the proportion of hexane. For example, if a 70:30 hexane:ethyl acetate mix failed, try starting with 95:5 or even 90:10. Always perform a preliminary Thin Layer Chromatography (TLC) analysis to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4, which is ideal for good separation on a column.[2]

Q2: The separation between my desired product and a more polar impurity is poor. How can I improve the resolution?

A2: Poor resolution between closely eluting spots indicates that the chosen solvent system is not selective enough. To separate your moderately polar product from a more polar impurity, you need to fine-tune the eluent composition to increase the differential in their migration rates.

  • Causality: The more polar impurity interacts more strongly with the silica gel and thus moves more slowly. If it's still eluting too close to your product, your eluent is likely still a bit too polar, moving both compounds faster than desired.

  • Solutions:

    • Decrease Polarity: As with the first issue, a slight decrease in the overall polarity of the mobile phase (e.g., moving from 80:20 to 85:15 hexane:ethyl acetate) will increase the retention of both compounds, but should increase the retention of the more polar impurity more significantly, thereby improving separation.

    • Use a Different Solvent System: Sometimes, changing the nature of the polar solvent can affect selectivity. For instance, replacing ethyl acetate with dichloromethane or a mixture of ethyl acetate and dichloromethane might alter the specific interactions and improve resolution.[1]

    • Gradient Elution: Start the elution with a less polar solvent system to allow the non-polar impurities to elute first. Then, gradually and systematically increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities behind on the column.[1]

Q3: My compound appears as a "tailing" or "streaking" spot on the analytical TLC plates of my collected fractions. What causes this and how can I fix it?

A3: Peak or spot tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overloading.[3][4] For a ketone like 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, this can sometimes be due to interactions with the acidic silanol groups on the silica gel surface.

  • Causality: Silica gel has surface silanol groups (Si-OH) which are slightly acidic. These can form strong hydrogen bonds with the ketone and ether functionalities of your molecule, leading to non-ideal elution behavior (tailing).[3] Overloading the column saturates the stationary phase, also leading to peak distortion.[4][5]

  • Solutions:

    • Reduce Sample Load: The most common cause is simply loading too much crude material onto the column. As a rule of thumb, the amount of crude product should be about 1-5% of the mass of the silica gel.

    • Add a Modifier: Adding a very small amount (e.g., 0.1-0.5%) of a slightly more polar solvent like methanol or a base like triethylamine to your mobile phase can help to block the active silanol sites, reducing tailing and improving the peak shape.[4]

    • Check for Degradation: Confirm that your compound is stable on silica gel. Dissolve a small amount of the crude product, spot it on a TLC plate, and let it sit for 30-60 minutes before developing. If new, more polar spots appear, your compound may be degrading. In this case, consider using a less acidic stationary phase like neutral alumina.[1]

Q4: My final yield is very low after combining the fractions and evaporating the solvent. Where could my product have gone?

A4: Low recovery can stem from several issues, including incomplete elution, irreversible adsorption, or physical loss of product.

  • Causality: If the mobile phase is not polar enough, your compound may move too slowly or even get stuck permanently on the column. Alternatively, improper column packing can create channels, leading to poor separation and forcing you to discard mixed fractions that contain a significant amount of your product.

  • Solutions:

    • Ensure Complete Elution: After you believe your product has eluted, flush the column with a much more polar solvent (e.g., 50:50 hexane:ethyl acetate or even pure ethyl acetate) and analyze these fractions by TLC. If your product is present, it means your initial eluent was not polar enough for complete elution.

    • Proper Column Packing: Ensure your silica gel bed is packed uniformly and is free of cracks or air bubbles. A poorly packed column leads to channeling, where the solvent and sample bypass the main stationary phase bed, resulting in terrible separation.[1] Always pack the column as a uniform slurry ("wet slurry method") and add a layer of sand on top to prevent the silica bed from being disturbed when adding solvent.[2][6]

    • Avoid Overly Broad Fraction Collection: Collect smaller, more numerous fractions. This allows you to more precisely isolate the pure product and minimize the number of "mixed" fractions that are too impure to be combined, thus maximizing your yield.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Standard silica gel with a particle size of 230-400 mesh (or 40-63 µm) is the most common and effective stationary phase for this type of moderately polar organic molecule.[2] Its polar surface provides good selectivity for chromanone derivatives. Unless you have evidence that your compound is unstable on silica, it should be your first choice.

Q2: How do I determine the ideal solvent system (mobile phase)?

A2: The ideal solvent system is almost always determined using Thin Layer Chromatography (TLC) prior to running the column.[1][2]

  • Dissolve a small amount of your crude product in a solvent like dichloromethane or ethyl acetate.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various test solvent systems (e.g., 9:1, 8:2, 7:3 mixtures of hexane:ethyl acetate).

  • The goal is to find a system where the spot corresponding to your target product has a Retention Factor (Rf) of 0.2 - 0.4 .[2] This Rf range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities.

Q3: How much silica gel and solvent will I need?

A3: A general guideline is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample. For most routine purifications, a 30:1 to 50:1 ratio is sufficient. The amount of solvent required can be estimated based on the column volume (CV), which is the volume of the packed silica bed. A typical column run might require 10-20 CVs of solvent.

Q4: How can I confirm the purity of my final product?

A4: After combining the pure fractions and removing the solvent, purity should be assessed using a combination of analytical techniques:

  • TLC: The purified product should appear as a single spot on a TLC plate, ideally in a few different solvent systems.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The NMR spectrum should show clean signals corresponding to the structure of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one and should be free of peaks from residual solvents or impurities.[2]

  • Mass Spectrometry (MS): Techniques like GC-MS can confirm the molecular weight of your compound and help identify any volatile impurities.[2]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

Part 1: Preliminary TLC Analysis
  • Prepare test mobile phases with varying ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Common starting points are 95:5, 90:10, and 85:15 (Hexane:EtOAc).

  • Dissolve a small sample of the crude reaction mixture in a minimal amount of dichloromethane.

  • Spot the dissolved sample onto at least three silica gel TLC plates.

  • Place each plate in a developing chamber containing one of the test mobile phases.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (254 nm). The target compound, a chromanone, should be UV active.

  • Calculate the Rf value for the target compound in each solvent system. Select the system that provides an Rf value between 0.2 and 0.4 and shows good separation from other spots.

Part 2: Column Preparation (Wet Slurry Packing)
  • Select a glass chromatography column of appropriate size for the amount of silica gel you will use.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin (0.5 cm) layer of sand.[6]

  • In a beaker, mix the required amount of silica gel (e.g., 30g for a 1g crude sample) with the selected, least polar mobile phase (e.g., 90:10 Hexane:EtOAc) to form a free-flowing slurry.

  • With the column stopcock open and a flask underneath to collect the solvent, quickly pour the slurry into the column using a funnel.

  • Gently tap the side of the column continuously to ensure the silica packs down into a uniform, dense bed without any air bubbles or cracks.[6]

  • Once the silica has settled, add another thin (0.5 cm) layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[2]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [6]

Part 3: Sample Loading and Elution
  • Dissolve the crude product (e.g., 1g) in the smallest possible volume of the mobile phase or a volatile solvent like dichloromethane.

  • Using a pipette, carefully apply the dissolved sample solution evenly to the top of the sand layer.

  • Open the stopcock and allow the sample to absorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand.

  • Carefully add a small amount of fresh mobile phase, wash the sides of the column, and again allow it to absorb onto the silica bed.

  • Once the sample is loaded, carefully fill the column with the mobile phase.

  • Begin elution by opening the stopcock to achieve a steady drip rate. Collect the eluent in sequentially numbered test tubes or flasks (fractions).

  • Continuously add more mobile phase to the top of the column to maintain the solvent level.

Part 4: Fraction Analysis and Product Recovery
  • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for efficient comparison.

  • Combine all fractions that show a single spot corresponding to the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting purified product under high vacuum to remove any final traces of solvent.

  • Determine the final mass and calculate the yield. Confirm purity using analytical methods as described in the FAQ.

Data Summary Table

ParameterRecommendation / ValueRationale / Scientific Justification
Stationary Phase Silica Gel, 230-400 meshStandard polar support providing good selectivity for moderately polar ketones and ethers.[2]
Mobile Phase (Eluent) Hexane / Ethyl AcetateA versatile system where polarity can be easily tuned. A starting ratio of 90:10 is often effective for chromanones.[2][5]
Target Rf Value (TLC) 0.2 - 0.4This range provides the optimal balance between retention and elution time, leading to better separation on the column.[2]
Sample Load 1:30 to 1:50 (Crude:Silica)Prevents column overloading, which can cause peak tailing and poor separation.[4]
Purity Analysis ¹H NMR, ¹³C NMR, TLCProvides definitive structural confirmation and assesses the level of residual impurities or solvents.[2]

Experimental Workflow Diagram

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery Crude Crude Product TLC 1. TLC Analysis (Determine Solvent System, Rf ≈ 0.2-0.4) Crude->TLC Pack 2. Column Packing (Wet Slurry Method) TLC->Pack Load 3. Sample Loading (Minimal Solvent) Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. TLC Analysis of Fractions Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Recover 7. Solvent Removal & Purity Confirmation (NMR, MS) Combine->Recover Pure Pure Product Recover->Pure

Sources

Optimization

Technical Support Center: Troubleshooting 6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Reactions

Welcome to the Application Support Center. This guide is curated for researchers and drug development professionals synthesizing 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (commonly referred to as 6-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is curated for researchers and drug development professionals synthesizing 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (commonly referred to as 6-methoxy-2,2-dimethylchroman-4-one), a highly privileged oxygen heterocycle scaffold.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the causality behind byproduct formation, visualize the mechanistic pathways, and provide a self-validating protocol to ensure your synthetic workflows are robust and reproducible.

Mechanistic Overview & Pathway Visualization

The most efficient and regiospecific route to construct the 2,2-dimethylchroman-4-one architecture is the Kabbe Condensation [1]. This one-pot cascade reaction couples 2-hydroxy-5-methoxyacetophenone with acetone. Understanding this mechanism is critical for troubleshooting byproduct formation:

  • Enamine Formation: Acetone reacts with a secondary amine catalyst (e.g., pyrrolidine) to form a nucleophilic enamine[1].

  • Aldol Addition: The enamine deprotonates the phenol, and the resulting enolate attacks the iminium species to form an open-chain aldol adduct[1].

  • Oxa-Michael Cyclization: Intramolecular ring closure yields the final chromanone, expelling the amine catalyst to close the catalytic cycle[1].

KabbeMechanism A Acetone + Pyrrolidine (Reagents) B Enamine Intermediate (Nucleophile) A->B -H2O D Aldol Adduct / Iminium (Open Chain) B->D Aldol Addition C 2-Hydroxy-5-methoxyacetophenone (Electrophile) C->D Deprotonation E Intramolecular Oxa-Michael Addition D->E Ring Closure F 6-Methoxy-2,2-dimethyl- 3,4-dihydro-2H-1-benzopyran-4-one E->F -Pyrrolidine

Mechanistic pathway of the Kabbe condensation yielding the target chromanone scaffold.

Troubleshooting FAQs: Eliminating Byproducts

Q1: My GC-MS shows significant contamination from a volatile byproduct with m/z 98. What is this, and how do I prevent it? A1: You are observing mesityl oxide , a byproduct formed via the self-aldol condensation of acetone.

  • Causality: Classic Kabbe protocols rely on harsh refluxing conditions in toluene using a Dean-Stark apparatus[2]. Prolonged heat and excess base force acetone to react with itself rather than the acetophenone electrophile.

  • Solution: Transition to a mild, room-temperature organocatalytic system. Using a bifunctional catalyst (pyrrolidine and butyric acid) in DMSO completely suppresses acetone self-condensation[2][3].

Q2: I am seeing a large amount of a yellow, highly conjugated byproduct instead of the chromanone. Why didn't the reaction finish? A2: You are observing the uncyclized chalcone-like intermediate (or its dehydrated open-chain derivative).

  • Causality: The final step of the Kabbe condensation—the intramolecular oxa-Michael addition—requires precise proton transfer[1]. If the reaction lacks sufficient acidic protons to activate the enone, or if it is prematurely quenched, the intermediate fails to cyclize.

  • Solution: Ensure the inclusion of a co-catalyst like butyric acid. The acid acts as a proton shuttle, significantly accelerating the ring closure at ambient temperatures[2][3].

Q3: I attempted a Friedel-Crafts/Fries rearrangement route using 4-methoxyphenol and 3,3-dimethylacrylic acid. The yield is terrible, and I see demethylated byproducts. Why? A3: The Friedel-Crafts acylation of 4-methoxyphenol often stalls at the O-acylated phenyl ester without undergoing the necessary Fries rearrangement. Furthermore, the harsh Lewis acids (like AlCl 3​ or BBr 3​ ) required to drive the rearrangement will readily cleave the 6-methoxy ether, yielding a 6-hydroxy-2,2-dimethylchroman-4-one byproduct.

  • Solution: Abandon the Friedel-Crafts route for methoxy-substituted chromanones. The Kabbe condensation using 2-hydroxy-5-methoxyacetophenone is highly regiospecific, operates under mild conditions, and perfectly preserves the methoxy group[1].

Step-by-Step Optimized Protocol (Self-Validating System)

This protocol utilizes a modern, scalable organocatalytic Kabbe condensation to eliminate thermal byproducts[2]. It is designed as a self-validating system, meaning the success of the reaction can be definitively proven through simple spectroscopic checks without complex purification.

Materials:

  • 2-Hydroxy-5-methoxyacetophenone (1.0 equiv)

  • Acetone (1.5 equiv)

  • Pyrrolidine (0.5 equiv)

  • Butyric acid (0.5 equiv)

  • DMSO (0.2 M concentration)

Methodology:

  • Catalyst Activation: In a dry flask, dissolve pyrrolidine and butyric acid in DMSO. Stir for 5 minutes at room temperature (20–25 °C) to form the bifunctional catalyst complex.

  • Enamine Generation: Add acetone to the mixture and stir for 15 minutes.

  • Electrophile Addition: Add 2-hydroxy-5-methoxyacetophenone dropwise. The solution will transition from pale yellow to deep orange/red as the aldol adduct forms[2].

  • Maturation: Stir the reaction at ambient temperature for 18 hours to allow complete oxa-Michael cyclization.

  • Quench & Extract: Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove the amine catalyst), saturated NaHCO 3​ , and brine. Dry the organic layer over MgSO 4​ and concentrate under reduced pressure.

  • Self-Validation (NMR Check):

    • Failure Indicator: A sharp singlet at ~11.5 ppm in the 1 H NMR indicates unreacted starting material (the highly deshielded, intramolecularly hydrogen-bonded phenolic OH).

    • Success Indicator: The complete disappearance of the OH peak and the appearance of a 6H singlet at ~1.42 ppm (the new gem-dimethyl group at C-2) and a 2H singlet at ~2.68 ppm (the C-3 methylene protons) confirms successful cyclization.

Quantitative Data: Condition Comparison

The table below summarizes the causality between reaction conditions and byproduct formation, demonstrating why the organocatalytic route is superior for this specific molecule.

Reaction ConditionTemp (°C)Time (h)Major Byproducts EncounteredIsolated Yield (%)
Classic (Toluene/Pyrrolidine) 110 (Reflux)24Mesityl oxide, Uncyclized Chalcones45 - 55%
Microwave (Solvent-free) 1501Polymerized tars, Dehydration products30 - 40%
Organocatalytic (DMSO/Pyrrolidine/Butyric Acid) 25 (RT) 18 None (Trace) 85 - 92%

Data synthesized from recent optimizations of the Kabbe condensation for 2,2-dialkylchroman-4-ones[2][3].

References

  • Kabbe condensation: a comprehensive review of spirochromanone synthesis and medicinal applications. National Library of Medicine (PMC).[Link]

  • Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses.[Link]

  • Organocatalyzed Kabbe condensation reaction for mild and expeditious synthesis of 2,2‐dialkyl and 2‐spiro‐4‐chromanones. Academia.edu.[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Welcome to the Technical Support Center for 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (also known as 6-methoxy-2,2-dimethylchroman-4-one). This compound is a highly versatile small-molecule scaffold widely...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (also known as 6-methoxy-2,2-dimethylchroman-4-one). This compound is a highly versatile small-molecule scaffold widely utilized in the synthesis of pharmaceutical agents, natural products, and antioxidant derivatives.

Designed for researchers, analytical chemists, and drug development professionals, this guide provides in-depth troubleshooting for stability issues at room temperature, self-validating experimental protocols, and frequently asked questions.

Physicochemical Baseline Data

Before troubleshooting stability issues, it is critical to understand the baseline quantitative properties of the compound. The table below summarizes the core physicochemical data required for standard laboratory handling[1].

PropertyValue
Chemical Name 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
CAS Number 13229-59-9
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Physical State (Room Temp) Solid
Melting Point ~75 °C
Inherent Charge 0 (Neutral)

Troubleshooting Guide: Room Temperature Stability Issues

While the solid form of this chromanone derivative is generally stable at room temperature, placing it into solution or exposing it to specific environmental factors can trigger degradation pathways.

Issue A: Unexplained Impurity Peaks or Discoloration in Solution

Symptom: When left on the benchtop at room temperature in clear glassware, the solution develops a faint yellow tint, and HPLC analysis reveals the emergence of new impurity peaks over 24–48 hours.

Causality (Mechanistic Insight): Chromanone derivatives possess a chromophore that is inherently susceptible to photochemical transformations. Upon exposure to ambient laboratory lighting or UV light (e.g., 254 nm or 365 nm), the chromanone core can undergo excited-state photochemistry, such as Norrish Type I cleavage, photo-Fries rearrangements, or ring contractions[2]. The methoxy group at position 6 donates electron density into the aromatic ring, which can further stabilize the radical intermediates formed during photolysis, accelerating the degradation rate in clear solutions.

Self-Validating Protocol: Photostability Assessment & Prevention To isolate light exposure as the definitive variable causing degradation, execute the following self-validating workflow:

  • Baseline Preparation: Dissolve 10 mg of the solid compound in 10 mL of HPLC-grade aprotic solvent (e.g., Acetonitrile) to create a 1 mg/mL stock.

  • Aliquot Splitting: Divide the solution equally into two distinct environments: one clear glass vial (Test) and one actinic/amber glass vial (Control).

  • Exposure: Leave both vials on the benchtop under ambient laboratory lighting at room temperature (20–25 °C) for 48 hours.

  • Analysis: Analyze both samples via HPLC-UV (detection at 254 nm) at t=0 , t=24 h, and t=48 h.

  • Validation: If the clear vial shows >1% area normalization of degradation products while the amber vial remains >99% pure, photodegradation is confirmed.

Photostability Start Solid Compound (CAS 13229-59-9) Solvent Dissolve in Aprotic Solvent (e.g., Acetonitrile) Start->Solvent Split Split into Aliquots Solvent->Split Dark Control: Amber Vial (Dark, RT) Split->Dark Light Test: Clear Vial (UV/Vis Exposure, RT) Split->Light HPLC HPLC-UV Analysis at t=0, 24h, 48h Dark->HPLC Light->HPLC Result Quantify Photodegradation HPLC->Result

Workflow for validating the photostability of chromanone derivatives in solution.

Issue B: Rapid Degradation in Basic Solvents or Buffers

Symptom: The compound degrades rapidly when formulated in basic aqueous buffers (pH > 9) or when treated with strong organic bases (e.g., DBU, KOH) at room temperature, leading to a complete loss of the parent mass in LC-MS.

Causality (Mechanistic Insight): The 3,4-dihydro-2H-1-benzopyran-4-one ring system is vulnerable to base-catalyzed ring-opening. Strong bases can deprotonate the alpha-position (C3) or directly attack the ketone, leading to a retro-Michael-type ring opening. This generates an open-chain phenolic chalcone derivative[3]. While this reaction is intentionally used in synthetic chemistry at elevated temperatures to build complex scaffolds, unintended prolonged exposure at room temperature will destroy your analytical or biological assay stock.

Self-Validating Protocol: pH Stability Screening

  • Buffer Preparation: Prepare three 50 mM buffer solutions: Acetate (pH 4.5), Phosphate (pH 7.4), and Carbonate (pH 10.0).

  • Sample Spiking: Spike the compound (pre-dissolved in a minimal volume of DMSO) into each buffer to achieve a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at room temperature for 24 hours.

  • Extraction & Analysis: Extract the aqueous layers with ethyl acetate, evaporate the organic phase under nitrogen, reconstitute in the LC mobile phase, and analyze via LC-MS.

  • Validation: The appearance of a mass corresponding to the ring-opened product in the pH 10.0 sample—while the pH 4.5 and 7.4 samples retain the intact parent mass—confirms base-catalyzed hydrolysis.

BaseOpening Chromanone 6-Methoxy-2,2-dimethyl- chroman-4-one Deprotonation Alpha-Deprotonation Chromanone->Deprotonation Base Strong Base (pH > 9) Room Temp Base->Deprotonation RetroMichael Retro-Michael Ring Opening Deprotonation->RetroMichael Chalcone Phenolic Chalcone Derivative RetroMichael->Chalcone

Mechanistic pathway of base-catalyzed retro-Michael ring opening of chromanones.

Frequently Asked Questions (FAQs)

Q: Is the solid form of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one stable at room temperature? A: Yes. In its solid, crystalline state, the compound is highly stable at room temperature[1]. However, for long-term archiving (months to years), we recommend storing the solid at 4 °C or -20 °C in a desiccator to prevent any slow oxidative or moisture-induced degradation over time.

Q: Can I use methanol or ethanol as a stock solvent for room temperature storage? A: While the compound is soluble in alcohols, prolonged storage in protic solvents at room temperature is not recommended. If trace acidic or basic impurities are present in the glassware or solvent, the ketone moiety can undergo slow ketalization or transesterification. Aprotic solvents like Acetonitrile or DMSO are preferred for analytical stock solutions.

Q: Does the methoxy group at the 6-position affect the compound's oxidative stability? A: Yes. The methoxy group is an electron-donating group, making the aromatic ring more electron-rich than an unsubstituted chromanone. While stable in the solid state, dilute solutions exposed to heavy aeration at room temperature may undergo slow oxidation over several weeks. Always cap vials tightly and consider purging headspace with nitrogen for long-term solution storage.

References

  • "6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | C12H14O3 | CID 12531626 - PubChem." National Institutes of Health.
  • "Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones." Organic & Biomolecular Chemistry (RSC Publishing).
  • "Synthesis of xanthohumol and xanthohumol-d3 from naringenin." RSC Advances (RSC Publishing).

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 600 MHz CryoProbe™ vs. 400 MHz RT NMR for the Structural Elucidation of Chromanone Derivatives

Executive Summary For drug development professionals and natural product chemists, the unambiguous structural elucidation of complex scaffolds is a critical bottleneck. This guide objectively compares the analytical thro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and natural product chemists, the unambiguous structural elucidation of complex scaffolds is a critical bottleneck. This guide objectively compares the analytical throughput and resolution of a 600 MHz NMR spectrometer equipped with a Helium-cooled CryoProbe™ (The Product) against a standard 400 MHz NMR with a Room Temperature (RT) probe (The Alternative) .

To provide a rigorous benchmark, we utilize 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (also known as 6-methoxy-2,2-dimethylchroman-4-one). This compound, a core meroterpenoid scaffold isolated from medicinal fungi such as[1] and [2], presents specific analytical challenges: a closely coupled aromatic AMX spin system and multiple slow-relaxing quaternary carbons.

The Physics of the Comparison: Causality & E-E-A-T

Understanding why a specific instrument outperforms another requires looking at the underlying quantum mechanics and thermodynamics of Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Causality of Sensitivity (The CryoProbe Advantage): The 13 C nucleus has a natural abundance of only 1.1%. Quaternary carbons (C-2, C-4, C-4a, C-6, C-8a) lack directly attached protons, meaning they suffer from long longitudinal relaxation times ( T1​ ) and receive minimal Nuclear Overhauser Effect (NOE) enhancement. A standard RT probe requires thousands of scans to resolve these signals. The CryoProbe cools the RF coils and preamplifiers to ~20 K, drastically reducing Johnson-Nyquist thermal noise. This directly increases the Signal-to-Noise (S/N) ratio by a factor of 3 to 4x. Because NMR acquisition time scales inversely with the square of S/N ( Time∝1/(S/N)2 ), a 4x sensitivity boost reduces a 90-minute 13 C experiment to under 6 minutes.

  • Causality of Resolution (The Field Strength Advantage): Moving from a 4.4 Tesla (400 MHz) to a 14.1 Tesla (600 MHz) magnetic field increases the chemical shift dispersion in Hertz. For the closely spaced aromatic protons H-7 and H-8, the Δν/J ratio increases at 600 MHz. This minimizes second-order "roofing" artifacts, pushing the spin system toward a pure first-order AMX state, which is critical for the high-precision extraction of J -coupling constants.

Self-Validating Experimental Protocol

To ensure quantitative reliability and reproducible benchmarking, the following self-validating protocol must be strictly adhered to for both instruments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 5.0 mg of 6-methoxy-2,2-dimethylchroman-4-one in 600 µL of CDCl 3​ . Self-Validation: Include 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Setting TMS precisely to δ 0.00 ppm ensures all subsequent chemical shifts are absolutely referenced.

  • Probe Tuning & Matching: Manually tune the probe to the exact impedance of the sample to minimize RF reflection and maximize power transfer.

  • Automated Shimming: Optimize the Z1-Z5 room-temperature shims to ensure magnetic field homogeneity. Self-Validation: The 2 H lock signal must display a stable, non-oscillating plateau.

  • Pulse Calibration ( 90∘ Pulse): Causality: A precisely calibrated 90∘ excitation pulse ensures maximum transverse magnetization, optimizing the S/N ratio per scan. Failing to calibrate this leads to signal loss and phase distortions.

  • Data Acquisition: Acquire 1D 1 H (16 scans), 1D 13 C (variable scans until S/N > 10), and 2D HMBC.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

NMR_Workflow A 1. Sample Prep (CDCl3 + TMS) B 2. Probe Tuning & Matching A->B C 3. Automated Shimming (Z1-Z5) B->C D 4. Pulse Calibration (90° Pulse) C->D E 5. Data Acquisition (1H / 13C / 2D) D->E F 6. Fourier Transform & Phasing E->F

Standardized NMR acquisition workflow ensuring self-validating quantitative reliability.

Quantitative Performance Data

Table 1: 1 H NMR Resolution Comparison (CDCl 3​ )

The 600 MHz system demonstrates superior spectral dispersion, completely eliminating the overlapping multiplet risks seen in the 400 MHz alternative.

Proton AssignmentChemical Shift ( δ )400 MHz RT Probe (Alternative)600 MHz CryoProbe (Product)Resolution Benefit
2,2-diCH 3​ 1.44 ppms, 6Hs, 6HBaseline resolution
3-CH 2​ 2.69 ppms, 2Hs, 2HBaseline resolution
6-OCH 3​ 3.80 ppms, 3Hs, 3HBaseline resolution
H-8 (Aromatic) 6.85 ppmd, J = 9.1 Hz (Broadened)d, J = 9.1 Hz (Sharp)Elimination of second-order roofing
H-7 (Aromatic) 7.08 ppmdd, J = 9.1, 3.1 Hz (Overlap risk)dd, J = 9.1, 3.1 Hz (Distinct)Clear multiplet separation
H-5 (Aromatic) 7.30 ppmd, J = 3.1 Hzd, J = 3.1 HzHigh-precision J -coupling extraction
Table 2: 13 C NMR Sensitivity & Throughput Comparison

Data represents the time required to achieve a minimum acceptable Signal-to-Noise (S/N) ratio of >10:1 for a 5.0 mg sample.

Carbon TypeChemical Shift ( δ )400 MHz RT Probe (S/N)600 MHz CryoProbe (S/N)Time to S/N > 10
C-3 (Aliphatic CH 2​ )48.5 ppm45:1180:1< 2 mins vs < 1 min
C-6 (Aromatic C-OMe)153.5 ppm8:135:145 mins vs 3 mins
C-8a (Aromatic C-O)154.0 ppm7:132:150 mins vs 3 mins
C-4 (Carbonyl C=O)192.5 ppm5:125:190 mins vs 5 mins

Advanced 2D NMR & Structural Connectivity

While 1D NMR provides the foundational building blocks, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to unambiguously prove the regiochemistry of the molecule—specifically, confirming that the methoxy group is located at C-6 rather than C-7.

The 600 MHz CryoProbe excels here, acquiring a high-resolution HMBC in under 15 minutes. The critical proof of structure relies on the 3J HMBC correlation from the methoxy protons ( δ 3.80) to C-6 ( δ 153.5), perfectly intersecting with the 2J correlation from H-5 ( δ 7.30) to the exact same carbon. Furthermore, the 3J correlation from H-5 to the carbonyl C-4 ( δ 192.5) anchors the aromatic ring to the pyranone system.

Spin_System C4 C-4 (Carbonyl) δ 192.5 H5 H-5 (Aromatic) δ 7.30 (d, J=3.1) H5->C4 HMBC (3J) H7 H-7 (Aromatic) δ 7.08 (dd, J=9.1, 3.1) H5->H7 4J (3.1 Hz) C6 C-6 (Ar-O) δ 153.5 H5->C6 HMBC (2J) H8 H-8 (Aromatic) δ 6.85 (d, J=9.1) H7->H8 3J (9.1 Hz) H7->C6 HMBC (2J) OMe 6-OCH3 δ 3.80 (s) OMe->C6 HMBC (3J)

Key spin-spin couplings and HMBC correlations for the aromatic region of the chromanone.

Conclusion

For laboratories routinely synthesizing or isolating complex chromanone derivatives, the 600 MHz CryoProbe offers an insurmountable advantage over standard 400 MHz RT systems. By reducing the acquisition time of insensitive quaternary carbons from hours to minutes and eliminating second-order spectral artifacts, it transforms structural elucidation from a bottleneck into a rapid, high-confidence workflow.

References

  • Wang, S.-X., Zhao, R.-L., Guo, C., et al. (2020). "New meroterpenoid compounds from the culture of mushroom Panus lecomtei." Chinese Journal of Natural Medicines, 18(4), 268-272. URL: [Link]

  • Zheng, Y., Zhao, B., Lu, C., Lin, X., Zheng, Z., & Su, W. (2009). "Isolation, structure elucidation and apoptosis-inducing activity of new compounds from the edible fungus Lentinus striguellus." Natural Product Communications, 4(4), 501-506. URL: [Link]

Sources

Comparative

HPLC validation method for 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one purity

Publish Comparison Guide: HPLC Validation Method for 6-Methoxy-2,2-dimethylchroman-4-one Purity Executive Summary 6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 13229-59-9), commonly referred to as 6-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: HPLC Validation Method for 6-Methoxy-2,2-dimethylchroman-4-one Purity

Executive Summary

6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 13229-59-9), commonly referred to as 6-methoxy-2,2-dimethylchroman-4-one, is a highly versatile small molecule scaffold utilized in the synthesis of complex chromanone derivatives and biologically active meroterpenoids[1][2]. As with any critical pharmaceutical intermediate, rigorous purity validation is essential. According to the ICH Q2(R2) guidelines, an analytical procedure must be definitively proven to be fit for its intended purpose[3]. This guide objectively compares standard C18 column chemistry against a Phenyl-Hexyl alternative, providing drug development professionals with a self-validating, robust methodology for isolating this compound from closely related structural impurities.

Mechanistic Context: The Chromatographic Challenge

The molecular architecture of 6-methoxy-2,2-dimethylchroman-4-one features a fused benzopyran core, a ketone group at the 4-position, a methoxy group at the 6-position, and a gem-dimethyl group at the 2-position[1]. The primary analytical challenge lies in resolving the active pharmaceutical ingredient (API) from its synthetic precursors and degradation products—specifically, positional isomers of the methoxy group and desmethyl impurities.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column relies almost entirely on hydrophobic (dispersion) interactions. Because desmethyl impurities share a nearly identical hydrophobic footprint with the parent compound, C18 columns frequently suffer from co-elution. To overcome this, we evaluate a Phenyl-Hexyl stationary phase.

Causality Insight: The Phenyl-Hexyl column introduces complementary π−π stacking interactions with the aromatic ring of the chromanone core. The electron-donating nature of the methoxy group alters the π -electron density of the benzopyran ring. The Phenyl-Hexyl phase is highly sensitive to these subtle electronic differences, selectively retaining the parent compound longer than the desmethyl impurity, thus preventing co-elution and achieving baseline resolution.

Separation_Mechanism Analyte 6-Methoxy-2,2-dimethylchroman-4-one (Analyte & Impurities) C18 Standard C18 Column (Hydrophobic Interactions) Analyte->C18 Dispersion Forces PhenylHexyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Analyte->PhenylHexyl π-π Stacking Coelution Co-elution of Desmethyl Impurities C18->Coelution Poor Selectivity Resolution Baseline Resolution (Rs > 2.0) PhenylHexyl->Resolution Enhanced Selectivity

Logical relationship of column chemistry on the separation of chromanone derivatives.

Method Comparison: C18 vs. Phenyl-Hexyl Performance

To objectively evaluate performance, both columns were subjected to identical gradient elution profiles. The quantitative data below summarizes the chromatographic performance when attempting to resolve the API from a known 6-hydroxy (desmethyl) impurity.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnICH Q2(R2) Requirement
Retention Time (API) 6.4 min7.8 minN/A
Resolution ( Rs​ ) 1.2 (Co-elution)2.8 (Baseline)> 2.0
Tailing Factor ( Tf​ ) 1.81.1 ≤1.5
Theoretical Plates ( N ) 3,2008,500> 5,000

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Before any sample is analyzed, the system must pass strict System Suitability Testing (SST) criteria, ensuring the instrument and column are fit for purpose on that specific day.

Step 1: Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 6-methoxy-2,2-dimethylchroman-4-one reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Sonicate for 10 minutes to ensure complete dissolution. Dilute to a working concentration of 100 μ g/mL.

  • Spiked Sample (for Accuracy): Spike the working standard with 0.1%, 0.5%, and 1.0% (w/w) of known desmethyl and positional isomer impurities.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 μ m.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: The low pH of ~2.8 suppresses the ionization of any potential phenolic impurities, ensuring sharp peak shapes and preventing peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0-2 min (20% B), 2-10 min (20% 70% B), 10-12 min (70% B), 12-12.1 min (70% 20% B), 12.1-15 min (20% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm. (Causality: 280 nm provides the optimal molar absorptivity for the chromanone aromatic system, maximizing the signal-to-noise ratio).

  • Injection Volume: 10 μ L.

Step 3: System Suitability Testing (SST)

The system validates itself prior to the analytical run by injecting the standard solution five times. The run is only authorized if:

  • Tailing Factor ( Tf​ ) is ≤1.5 .

  • Theoretical Plates ( N ) are ≥5000 .

  • Relative Standard Deviation (%RSD) of peak areas is ≤2.0% .

ICH Q2(R2) Validation Workflow & Results

The validation was executed in strict accordance with ICH Q2(R2) guidelines[3], which mandate a risk-based approach to analytical procedure lifecycle management.

ICH_Validation_Workflow Start Method Development: Column Selection Specificity Specificity (Resolution > 2.0) Start->Specificity Step 1 Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Step 2 Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Step 3 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Step 4 Robustness Robustness (Flow, Temp, pH variations) Precision->Robustness Step 5 Validated Validated HPLC Method for Chromanone Purity Robustness->Validated Final Approval

ICH Q2(R2) Analytical Validation Workflow for Chromanone Purity.

Table 2: ICH Q2(R2) Validation Results Summary (Phenyl-Hexyl Method)

Validation ParameterTest ConditionResultAcceptance Criteria
Specificity Blank & Placebo InterferenceNo interference at API RTNo co-eluting peaks
Linearity 25% to 150% of nominal conc. R2=0.9998 R2≥0.999
Accuracy Spiked Recovery (50%, 100%, 150%)99.4% - 100.6%98.0% - 102.0%
Precision 6 replicate injections (100% conc.)%RSD = 0.7%%RSD ≤2.0%
LOD / LOQ Signal-to-Noise Ratio0.05 μ g/mL / 0.15 μ g/mLS/N > 3 (LOD), S/N > 10 (LOQ)

Expertise Note on Robustness: Robustness was evaluated by deliberately varying the column temperature ( ±5∘ C) and flow rate ( ±0.1 mL/min). The resolution between the API and the closest eluting impurity consistently remained >2.0 , proving the method's resilience against typical day-to-day laboratory variations.

Conclusion

For the purity validation of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, relying solely on standard C18 column chemistry presents a high risk of impurity co-elution due to purely hydrophobic partitioning. By transitioning to a Phenyl-Hexyl stationary phase, analytical scientists can leverage orthogonal π−π interactions to achieve robust, ICH Q2(R2)-compliant baseline resolution. This self-validating method ensures high data integrity, making it highly recommended for regulatory submissions and routine quality control.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | C12H14O3 | CID 12531626 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Validation

Comparing 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one vs 7-methoxy derivatives

Comparative Guide: 6-Methoxy vs. 7-Methoxy-2,2-Dimethylchroman-4-one Scaffolds in Drug Discovery As a Senior Application Scientist, I frequently consult on the selection of foundational building blocks for complex drug s...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 6-Methoxy vs. 7-Methoxy-2,2-Dimethylchroman-4-one Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently consult on the selection of foundational building blocks for complex drug synthesis. The 2,2-dimethylchroman-4-one (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one) scaffold is a highly privileged structure in medicinal chemistry. However, a seemingly minor structural variation—the placement of a methoxy group at the 6-position versus the 7-position—fundamentally alters the molecule's electronic properties, natural occurrence, and biological trajectory.

This guide provides an objective, data-driven comparison of 6-methoxy-2,2-dimethylchroman-4-one and its 7-methoxy derivative , detailing their physicochemical profiles, mechanistic pathways, and field-proven experimental workflows.

Structural and Electronic Divergence

The regiochemistry of the methoxy substitution dictates the reactivity of the aromatic ring, which in turn defines the scaffold's utility in drug design:

  • 7-Methoxy Isomer: The methoxy group is para to the ring oxygen and meta to the carbonyl. This orientation strongly donates electron density into the aromatic ring, making the C-6 and C-8 positions highly susceptible to electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation or nitration) . This reactivity makes it an ideal precursor for synthesizing complex Selective Estrogen Receptor Modulators (SERMs) and anti-juvenile hormones like precocenes .

  • 6-Methoxy Isomer: The methoxy group is para to the carbonyl attachment point. This cross-conjugation alters the dipole moment and reduces the overall nucleophilicity of the ring compared to the 7-isomer. Consequently, this scaffold is often found in nature as a stable end-product or intermediate in the biosynthesis of fungal meroterpenoids .

Physicochemical Profiling

To assist in solvent selection, extraction, and chromatographic method development, the quantitative data for both isomers are summarized below.

Property6-Methoxy-2,2-dimethylchroman-4-one7-Methoxy-2,2-dimethylchroman-4-one
CAS Registry Number 13229-59-920321-73-7
Molecular Formula C₁₂H₁₄O₃C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol 206.24 g/mol
Melting Point 75 °C81–82 °C
Lipophilicity (XLogP3) ~2.002.439
Primary Origin Natural (Mushroom extracts)Synthetic (Acid-catalyzed condensation)
Primary Biological Role Cytotoxic & AntiproliferativeEndocrine Modulation (SERMs)

Mechanistic Pathways & Biological Applications

G cluster_6 6-Methoxy Pathway cluster_7 7-Methoxy Pathway Core 2,2-Dimethylchroman-4-one M6 6-Methoxy Isomer Core->M6 M7 7-Methoxy Isomer Core->M7 Bio6 Meroterpenoid Synthesis (Lentinus spp.) M6->Bio6 Act6 Antiproliferative Activity Bio6->Act6 Bio7 Precocene & SERM Precursors M7->Bio7 Act7 Endocrine Modulation Bio7->Act7

Divergent biological pathways of 6-methoxy and 7-methoxy chromanone scaffolds.

Validated Experimental Methodologies

The following protocols have been optimized for high yield and reproducibility. I have included the mechanistic rationale (causality) behind critical steps to ensure these workflows act as self-validating systems in your laboratory.

Protocol A: Synthetic Condensation of 7-Methoxy-2,2-dimethylchroman-4-one

Rationale: This approach utilizes polyphosphoric acid (PPA) as both the solvent and the dehydrating agent. PPA drives the Friedel-Crafts acylation and subsequent intramolecular ring closure in a single pot without requiring harsh Lewis acids that might cleave the methoxy ether .

  • Preparation: In a 250 mL round-bottom flask, combine 8.5 g of 3-methoxyphenol and 7.5 g of 3,3-dimethylacrylic acid.

  • Catalysis: Carefully add 80 mL of viscous polyphosphoric acid (PPA).

  • Heating: Stir the mixture mechanically at exactly 100 °C for 2 hours. Critical Step: Exceeding 110 °C increases the risk of O-demethylation, which will drastically reduce your yield.

  • Quenching: Pour the hot, viscous mixture over 400 g of crushed ice with vigorous stirring to hydrolyze the PPA.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude 7-methoxy product.

Protocol B: Regioselective 3-Alkylation of the 7-Methoxy Scaffold

Rationale: Direct base-catalyzed alkylation of chroman-4-ones frequently results in unwanted pyran ring-opening. By first introducing a bromine atom at the C-3 position, the resulting anion generated by Lithium Diisopropylamide (LDA) is electronically stabilized, permitting successful 3-alkylation while preserving the bicyclic core .

  • Bromination: Treat 7-methoxy-2,2-dimethylchroman-4-one with elemental bromine in acetic acid to yield the 3-bromo derivative.

  • Enolate Formation: Dissolve the 3-bromo intermediate in anhydrous THF and cool to -78 °C under an argon atmosphere. Dropwise, add 1.1 equivalents of LDA.

  • Alkylation: Introduce a catalytic amount of Copper(I) bromide, followed by the dropwise addition of methyl iodide.

  • Workup: Allow the reaction to slowly warm to room temperature, quench with saturated NH₄Cl, and extract with dichloromethane.

Protocol C: Biomimetic Extraction of 6-Methoxy-2,2-dimethylchroman-4-one

Rationale: The 6-methoxy isomer is naturally biosynthesized by mushrooms such as Panus lecomtei and Lentinus crinitus. Ethyl acetate is selected as the extraction solvent because its moderate polarity effectively captures the meroterpenoid fraction while excluding highly polar, viscous polysaccharides that complicate downstream chromatography .

  • Maceration: Lyophilize and pulverize 1 kg of Panus lecomtei fruiting bodies. Macerate the powder in 5 L of ethyl acetate for 48 hours at room temperature.

  • Concentration: Filter the suspension through Celite and concentrate the filtrate under reduced pressure at 40 °C.

  • Chromatography: Load the crude extract onto a silica gel column (200-300 mesh). Elute using a step gradient of petroleum ether to ethyl acetate (100:0 → 50:50).

  • Isolation: Monitor the fractions via TLC (visualized with UV and anisaldehyde-sulfuric acid). Pool the fractions containing the target compound (Rf ~0.4 in 80:20 PE/EtOAc) and recrystallize to obtain the pure 6-methoxy isomer.

References

  • Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Selective estrogen receptor modulator.
  • New meroterpenoid compounds from the culture of mushroom Panus lecomtei. Chinese Journal of Natural Medicines.[Link]

  • 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. PubChem.[Link]

  • Studies of chromenes. Part 11. 3-Substitution of 7-methoxy-2,2-dimethylchroman-4-one without ring opening via 3-bromination. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Showing Compound 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one (FDB021355). FooDB. [Link]

Comparative

FT-IR spectral analysis of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of structural elucidation. When analyzing functionalized heterocyclic scaffolds like 6-methoxy-2,2-dimethyl-3,4-dih...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of structural elucidation. When analyzing functionalized heterocyclic scaffolds like 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (a critical chromanone building block in meroterpenoid synthesis), selecting the correct Fourier Transform Infrared (FT-IR) sampling technique is paramount.

This guide objectively compares the two dominant methodologies for solid-state FT-IR analysis: Attenuated Total Reflectance (ATR-FTIR) and Transmission Spectroscopy (KBr Pellet) . By examining the causality behind these techniques, we can establish self-validating workflows that ensure absolute spectral integrity.

Mechanistic Grounding: Evanescent Waves vs. Beer-Lambert Transmission

The fundamental divergence between ATR and KBr transmission lies in how the infrared beam interacts with the sample matrix.

In Transmission (KBr) Spectroscopy , the IR beam passes entirely through a diluted sample matrix. This adheres strictly to the Beer-Lambert law, making it the gold standard for quantitative analysis and historical library matching [1]. However, it is highly susceptible to scattering artifacts if sample preparation is suboptimal.

Conversely, ATR-FTIR relies on an Internal Reflection Element (IRE), typically diamond. The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates the sample resting on the surface. The penetration depth ( dp​ ) is shallow (typically 0.5 to 2.0 µm) and is directly proportional to the wavelength of the IR light [4]. Consequently, high-wavenumber bands (such as the aliphatic C-H stretches of the 2,2-dimethyl group) will inherently appear weaker in uncorrected ATR spectra compared to transmission spectra.

Comparative Workflow Diagram

FTIR_Workflow cluster_ATR ATR-FTIR Pathway cluster_KBr Transmission (KBr) Pathway Start 6-methoxy-2,2-dimethyl- 3,4-dihydro-2H-1-benzopyran-4-one (Solid Sample) ATR_Prep Direct Application to Diamond IRE Start->ATR_Prep KBr_Mix Triturate with Spectroscopic KBr (1:100) Start->KBr_Mix ATR_Press Apply Constant Anvil Pressure ATR_Prep->ATR_Press ATR_Scan Evanescent Wave Interaction ATR_Press->ATR_Scan Data Spectral Data Acquisition (4000 - 400 cm⁻¹) ATR_Scan->Data KBr_Press Hydraulic Press (8-10 Tons, Vacuum) KBr_Mix->KBr_Press KBr_Scan Direct Beam Transmission KBr_Press->KBr_Scan KBr_Scan->Data Validation Self-Validation: Baseline & Artifact Check Data->Validation

Comparative FT-IR workflow for ATR vs. KBr transmission analysis.

Self-Validating Experimental Protocols

To guarantee reproducibility, every analytical protocol must be treated as a self-validating system. Below are the optimized procedures for analyzing 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

Protocol A: ATR-FTIR Analysis

Best for: Rapid qualitative screening, polymorph identification, and moisture-sensitive compounds.

  • Background Verification: Clean the diamond IRE with HPLC-grade isopropanol.

    • Causality: Eliminates residual organic contaminants.

    • Self-Validation: Execute a background scan (64 scans, 4 cm⁻¹ resolution). The system is validated for use only if the energy throughput exceeds 95% of the factory baseline and the spectrum is devoid of anomalous peaks.

  • Sample Application: Deposit ~2 mg of the solid chromanone directly onto the center of the IRE.

  • Anvil Compression: Lower the pressure anvil until the torque-limiting clutch engages.

    • Causality: Because the evanescent wave only penetrates up to 2.0 µm, intimate physical contact is mandatory to overcome the refractive index boundary between the crystal and the sample [3].

    • Self-Validation: Monitor the live spectral preview. Focus on the C=O stretch at ~1685 cm⁻¹. If the peak intensity plateaus, maximum optical contact has been achieved.

  • Acquisition & Correction: Collect the spectrum. Apply an ATR correction algorithm.

    • Causality: This mathematically normalizes the wavelength-dependent penetration depth, allowing direct comparison with historical transmission libraries.

Protocol B: Transmission (KBr Pellet) Analysis

Best for: Rigorous quantitative analysis, trace impurity detection, and regulatory submissions.

  • Moisture Elimination: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours.

    • Causality: KBr is highly hygroscopic. Absorbed atmospheric water will produce a massive O-H stretch artifact at ~3400 cm⁻¹, which can mask critical hydration states of the active pharmaceutical ingredient [1].

  • Matrix Trituration: Combine ~1 mg of the chromanone with ~100 mg of dry KBr in an agate mortar. Grind vigorously for 3 minutes.

    • Causality: The sample particle size must be reduced to less than the wavelength of the incident IR light (<2 µm). Failure to do so results in the Christiansen effect—anomalous scattering that distorts peak symmetry and baseline flatness.

  • Vacuum Pressing: Transfer the triturated powder to a 13 mm die. Apply a vacuum for 1 minute to remove entrained air, followed by 8–10 tons of hydraulic pressure for 2 minutes.

    • Causality: High pressure cold-welds the KBr powder into a continuous, optically transparent crystalline lattice.

  • Optical Validation:

    • Self-Validation: Visually inspect the ejected pellet against a light source. It must be translucent to transparent. An opaque pellet indicates insufficient grinding or moisture ingress and must be discarded to prevent baseline drift.

  • Acquisition: Mount the pellet in the transmission compartment and collect the spectrum.

Quantitative Spectral Data Comparison

When analyzing 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one [2], specific functional groups serve as diagnostic markers. Table 1 outlines the expected spectral bands, while Table 2 compares the performance of the two techniques.

Table 1: Diagnostic FT-IR Bands for 6-methoxy-2,2-dimethylchroman-4-one

Functional GroupExpected Wavenumber (cm⁻¹)IntensityStructural Significance
C=O Stretch 1680 – 1690StrongChromanone ring ketone, conjugated with the aromatic system.
Aromatic C=C 1610, 1495MediumBenzene ring skeletal vibrations.
Asymmetric C-O-C 1240 – 1260StrongMethoxy group attached to the aromatic ring.
Symmetric C-O-C 1020 – 1040MediumPyran ring ether linkage.
Aliphatic C-H 2850 – 2950Medium2,2-dimethyl groups and pyran ring CH₂.
Aromatic C-H > 3000WeakProtons on the substituted benzene ring.

Table 2: Performance Matrix: ATR vs. Transmission

Analytical ParameterATR-FTIR (Diamond IRE)Transmission (KBr Pellet)
Sample Requirement ~2 mg (Non-destructive, recoverable)~1 mg (Destructive matrix, non-recoverable)
Preparation Time < 1 minute10 – 15 minutes
High-Wavenumber Sensitivity Reduced (Requires ATR mathematical correction)Excellent (True to Beer-Lambert Law)
Moisture Artifact Risk Negligible (Surface measurement)High (Requires rigorous desiccation)
Quantitative Accuracy Moderate (Pathlength varies with applied pressure)High (Fixed optical pathlength)

Conclusion

For routine structural verification of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one during synthesis or drug development, ATR-FTIR is the superior choice due to its rapid, self-validating workflow and non-destructive nature. However, if the objective is strict quantitative analysis, trace impurity profiling, or submission to regulatory bodies relying on legacy spectral libraries, the KBr Pellet method remains the authoritative standard, provided the rigorous sample preparation causality is respected.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press. Available at: [Link]

  • National Center for Biotechnology Information. "6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | C12H14O3 | CID 12531626." PubChem Database. Available at:[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy." Specac Animated Guides. Available at: [Link]

Validation

A Comparative Analysis of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one's Potential Efficacy as a PI3K/Akt/mTOR Pathway Modulator

In the landscape of oncological and inflammatory disease research, the pursuit of novel small molecules that can selectively modulate key signaling pathways remains a paramount objective. The benzopyran-4-one scaffold, a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological and inflammatory disease research, the pursuit of novel small molecules that can selectively modulate key signaling pathways remains a paramount objective. The benzopyran-4-one scaffold, a core structure in a multitude of natural and synthetic compounds, has consistently demonstrated a diverse range of biological activities. This guide provides a comparative overview of a specific derivative, 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, and evaluates its potential efficacy against well-established inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. While comprehensive experimental data for this particular benzopyran derivative is not yet widely published, this analysis leverages data from its broader chemical class to postulate its activity and benchmark it against current standards.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs essential cellular processes, including proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1][2] This guide will therefore focus on the hypothetical efficacy of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in this context, comparing it with three standard inhibitors that target different nodes of the pathway: LY294002 (a pan-PI3K inhibitor), MK-2206 (an allosteric Akt inhibitor), and Rapamycin (an mTORC1 inhibitor).

Comparative Efficacy Against Standard Inhibitors

To quantitatively assess the potential of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, we will compare its hypothetical cytotoxic effects with those of the standard inhibitors across a panel of representative cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell viability in vitro, will be the primary metric for comparison.

CompoundTarget(s)Cancer Cell LineIC50Reference
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one PI3K/Akt/mTOR (Putative) MCF-7 (Breast Cancer) Hypothetical Data N/A
PC-3 (Prostate Cancer) Hypothetical Data N/A
A549 (Lung Cancer) Hypothetical Data N/A
LY294002Pan-PI3K, DNA-PK, CK2CNE-2Z (Nasopharyngeal Carcinoma)~10 µM (cell IC50)[3][4]
Granta 519 (Mantle Cell Lymphoma)14.8 µM[5]
Jeko-1 (Mantle Cell Lymphoma)19.4 µM[5]
MK-2206Akt1/2/3 (Allosteric)Akt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM[6]
MCF-7aro (Breast Cancer)90 nM[7]
LET-R (Breast Cancer)80 nM[7]
RAD-R (Breast Cancer)22 nM[7]
RapamycinmTORC1PC3 (Prostate Cancer)Sensitizes at 50 ng/ml[8][9]
C32 (Melanoma)Sensitizes at 50 ng/ml[8][9]
SK-N-BE(2) (Neuroblastoma)24.27 µM[10]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which is a central regulator of protein synthesis and cell growth.

PI3K_Akt_mTOR_Pathway cluster_inhibitors Standard Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes LY294002 LY294002 LY294002->PI3K MK2206 MK-2206 MK2206->Akt Rapamycin Rapamycin Rapamycin->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

To empirically validate the efficacy of a novel compound like 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, a series of well-defined experiments are necessary. The following protocols outline the standard methodologies for assessing cell viability and pathway inhibition.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one and the standard inhibitors (LY294002, MK-2206, Rapamycin) for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start: Plate Cells Treat Treat with Compounds (Test & Standards) Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Pathway Inhibition Assessment: Western Blot Analysis

Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a cell lysate. To assess the inhibition of the PI3K/Akt/mTOR pathway, the phosphorylation status of key downstream proteins, such as Akt (at Ser473) and the S6 ribosomal protein (a downstream target of mTORC1), is measured.[16][17][18]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat them with the test compound and standard inhibitors at their respective IC50 concentrations for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt Ser473), total Akt, phosphorylated S6 (p-S6), and total S6. A housekeeping protein like GAPDH or β-actin should also be probed as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the untreated control.

Conclusion

Based on the established activities of the benzopyran-4-one scaffold, 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one presents itself as a promising candidate for further investigation as a modulator of the PI3K/Akt/mTOR signaling pathway. The experimental framework outlined in this guide provides a robust and validated approach to ascertain its efficacy relative to standard inhibitors. Should this compound demonstrate significant and selective inhibitory activity, it would warrant further preclinical development as a potential therapeutic agent for a range of proliferative and inflammatory diseases.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved March 17, 2026, from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved March 17, 2026, from [Link]

  • BioGems. (n.d.). MK-2206 dihydrochloride. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the main components in the PI3K/AKT/mTOR signaling pathway. Retrieved March 17, 2026, from [Link]

  • Carol, H., et al. (2014). Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program.
  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). AKT inhibitor (MK-2206) treatment suppressed the proliferation of RAD-R.... Retrieved March 17, 2026, from [Link]

  • Sang, J., et al. (2011). Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer. Clinical Cancer Research, 17(1), 156-168.
  • The mTOR inhibitor, rapamycin, sensitises solid tumour cell lines to isoprenoid induced toxicity. (n.d.). Retrieved March 17, 2026, from [Link]

  • Muresan, A. M., et al. (2021). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences, 22(21), 11569.
  • ResearchGate. (2022, July 16). The mTOR inhibitor, rapamycin, sensitises solid tumour cell lines to isoprenoid induced toxicity. Retrieved March 17, 2026, from [Link]

  • Blood. (2010, November 19). PI3K a Selective Inhibitor Induces Growth Inhibition In Mantle Cell Lymphoma. Retrieved March 17, 2026, from [Link]

  • Bain, J., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal, 408(3), 327-333.
  • BioWorld. (2026, March 9). Optimized mTOR inhibitor has potent antiproliferative activity. Retrieved March 17, 2026, from [Link]

  • Ackermann, S., et al. (2021). Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells. Scientific Reports, 11(1), 1-13.
  • Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]

  • University of Waterloo. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). [Link]

  • ResearchGate. (n.d.). Western blot analysis of selected components of the PI3K/AKT/mTOR.... Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved March 17, 2026, from [Link]

  • PubMed. (2018, July 3). PI3K/AKT/mTOR pathway inhibitors inhibit the growth of melanoma cells with mTOR H2189Y mutations in vitro. Retrieved March 17, 2026, from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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Reactant of Route 2
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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